Capmatinib's mechanism centers on precision inhibition of the aberrant MET signaling pathway.
The following diagram illustrates the MET signaling pathway and capmatinib's specific inhibitory action:
MET Signaling Pathway and Capmatinib Inhibition
Capmatinib's efficacy is firmly established by the GEOMETRY mono-1 phase 2 trial. The table below summarizes key efficacy outcomes from the final analysis for patients with METex14-mutated advanced NSCLC [5]:
| Patient Population | Cohort Size (n) | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
|---|---|---|---|
| Treatment-naive | 60 | 68% (95% CI: 55.0–79.7) | 12.5 months |
| Previously treated | 100 | 44% (95% CI: 34.1–54.3) | 9.7 months |
Capmatinib also demonstrates promising intracranial activity against brain metastases, a significant clinical challenge. In GEOMETRY mono-1, the intracranial ORR was 54% in patients with brain metastases [6]. This is attributed to the drug's favorable physicochemical properties, such as high lipophilicity and permeability, which facilitate penetration of the blood-brain barrier [6] [4].
Preclinical and clinical studies utilizing specific models and protocols are crucial for validating capmatinib's activity.
Understanding capmatinib's pharmacokinetic (PK) profile is essential for clinical application.
Research continues to expand capmatinib's therapeutic potential and overcome resistance.
The most common treatment-related adverse events (AEs) from GEOMETRY mono-1 were peripheral edema (47%), nausea (35%), increased blood creatinine (21%), and vomiting (20%) [5]. Key safety warnings include:
Coadministration of capmatinib with drugs that affect CYP3A4 activity leads to significant changes in its exposure, as quantified in controlled DDI studies. The following table presents the key findings.
| Coadministered Drug | Effect on Capmatinib Exposure (Geometric Mean Ratio [GMR]) | Clinical Recommendation |
|---|
| Itraconazole (Strong CYP3A4 Inhibitor) | • AUCinf: ↑ 42% (GMR 1.42; 90% CI 1.33-1.52) • Cmax: No significant change (GMR 1.03; 90% CI 0.866-1.22) [1] [2]. | Increased systemic exposure is clinically relevant. Concomitant use requires close monitoring [3]. | | Rifampicin (Strong CYP3A4 Inducer) | • AUCinf: ↓ 66.5% (GMR 0.335; 90% CI 0.300-0.374) • Cmax: ↓ 55.9% (GMR 0.441; 90% CI 0.387-0.502) [1] [2]. | Significant reduction in exposure may lead to loss of efficacy. Concomitant use should be avoided [1]. |
Beyond being a victim of CYP3A4-mediated interactions, capmatinib can also act as a perpetrator by inhibiting other metabolic enzymes.
The quantitative data above were derived from rigorous clinical studies. Here are the essential methodologies for the key experiments cited.
The DOT code below represents capmatinib's primary metabolic fate and its key drug interactions.
Diagram summarizing capmatinib's metabolic pathways and key CYP3A4-mediated drug interactions.
Capmatinib (INC280) is an oral, adenosine triphosphate (ATP)-competitive, reversible, and highly selective inhibitor of the MET receptor tyrosine kinase [1] [2]. Its primary mechanism involves binding to the active conformation of the MET kinase domain.
The table below summarizes its core pharmacodynamic properties and cellular consequences:
| Feature | Description |
|---|---|
| Classification | Type Ib MET Tyrosine Kinase Inhibitor (TKI) [2] [3]. |
| Target Specificity | 10,000-fold selectivity for c-MET over a large panel of human kinases [2]. |
| Binding Site | Interacts with the Y1230 residue in the hinge region, independent of G1163 binding (a site linked to resistance in Type Ia inhibitors) [2] [3]. |
| Key Downstream Pathways Inhibited | PI3K/AKT, RAS/MAPK (ERK), JAK/STAT, and SRC [2]. |
| Cellular & Therapeutic Effects | Blocks MET phosphorylation; inhibits cancer cell growth, proliferation, migration, and survival; shows marked efficacy against brain metastases due to lipophilicity and permeability [1] [2]. |
This mechanism is illustrated in the following pathway diagram, which shows how capmatinib exerts its inhibitory effects:
Figure 1: Capmatinib inhibits HGF-induced MET signaling, blocking downstream oncogenic pathways.
The potent and selective mechanism of capmatinib translates into measurable biological and clinical outcomes. The following table consolidates key quantitative data:
| Parameter | Value / Metric | Context / Comparison |
|---|---|---|
| In Vitro Potency (IC₅₀) | 0.6 nmol/L | Measured in Ba/F3 cell line with METex14 mutations [1]. |
| Systemic Exposure (AUC/Cmax) | Highest among Type Ib MET inhibitors | Compared to tepotinib, savolitinib, and gumarontinib at their RP2Ds [1]. |
| Absorption Speed (Tmax) | 1.09 - 1.87 hours | Faster than other MET inhibitors (tepotinib: ~8 hrs; savolitinib: 2-4 hrs) [1]. |
| Clinical Efficacy (ORR) | 68% | Treatment-naive patients with METex14 skipping mutation (GEOMETRY mono-1 trial) [1]. |
| Clinical Efficacy (mPFS) | 12.5 months | Treatment-naive patients with METex14 skipping mutation (GEOMETRY mono-1 trial) [1]. |
| Clinical Efficacy (mOS) | 21.4 months | Treatment-naive patients with METex14 skipping mutation (GEOMETRY mono-1 trial) [1]. |
| Impact of Food & DDIs | Minimal impact | Exposure levels are not significantly affected by food intake or drug-drug interactions [1]. |
A 2023 study investigated the radiosensitizing effects of capmatinib, providing a robust methodology for evaluating its biological activity [4]. The workflow is summarized in the diagram below, followed by a detailed protocol.
Figure 2: Experimental workflow for assessing capmatinib's radiosensitizing effects in NSCLC cell lines.
The data confirms capmatinib as a potent and selective Type Ib MET TKI with a favorable pharmacokinetic profile. Its ability to cross the blood-brain barrier and demonstrate intracranial efficacy makes it a particularly valuable candidate for treating NSCLC with brain metastases [1].
Current research is exploring combination therapies to enhance efficacy and overcome resistance, including trials with capmatinib plus:
Furthermore, the preclinical finding that capmatinib acts as a radiosensitizer opens a promising avenue for its use in conjunction with radiotherapy, especially in locally advanced MET-altered NSCLC [4].
MET exon 14 skipping (METex14) represents a significant oncogenic driver in 3-5% of non-small cell lung cancer (NSCLC) cases, with particular prevalence in sarcomatoid carcinoma (13%) and adenosquamous subtypes [1] [2] [3]. This mutation encompasses diverse genomic alterations—including point mutations, insertions, deletions, and complex indels—that converge on the disruption of MET exon 14 splicing, ultimately resulting in a truncated MET receptor with enhanced oncogenic potential [2] [3].
The molecular consequence of METex14 is the deletion of the juxtamembrane domain containing critical regulatory elements: (1) Y1003, the binding site for E3 ubiquitin ligase CBL, and (2) S985, a protein kinase C phosphorylation site that negatively regulates MET kinase activity [1] [2] [3]. Loss of these domains impairs receptor ubiquitination and degradation, leading to prolonged MET signaling and sustained activation of downstream oncogenic pathways despite maintaining ligand dependency [4] [2].
Table 1: Key Molecular Characteristics of METex14 in NSCLC
| Characteristic | Details | Clinical/Therapeutic Implications |
|---|---|---|
| Incidence | 3-5% of NSCLC (up to 13% in sarcomatoid carcinoma) [1] [2] [3] | Screening recommended in all advanced NSCLC |
| Mutation Types | Point mutations, indels affecting splice donor/acceptor sites, polypyrimidine tract [1] [3] | Requires comprehensive detection methods |
| Regulatory Domain Loss | Y1003 (CBL binding), S985 (PKC phosphorylation site) [1] [2] [3] | Impaired degradation and enhanced signaling |
| Ligand Dependency | Maintains HGF dependence for activation [4] | Microenvironment influences tumor behavior |
| Common Co-alterations | TP53 (24-43%), PIK3CA (9%), CDKN2A/B loss (20-26%), MET amplification (11%) [5] [1] | Potential resistance mechanisms |
DNA-based next-generation sequencing panels target MET exon 14 sequences and flanking intronic regions to identify mutations affecting splice donor (intron 14) and acceptor (intron 13) sites [5] [1]. While comprehensive for point mutations and small indels, these methods can miss approximately 25% of METex14 variants, particularly large deletions where primers localize within deleted regions [5]. Both amplicon-based and hybrid capture-based NGS approaches are employed, with the latter demonstrating superior sensitivity for detecting larger structural variants [3].
RNA-based NGS directly detects the aberrant splicing event by identifying transcripts lacking exon 14, demonstrating higher sensitivity (4.2% vs. 1.3% detection rate) compared to DNA sequencing [2]. This approach captures the functional consequence of diverse genomic alterations at the transcript level. Fragment analysis provides an orthogonal detection method, using FAM-labeled primers to amplify intronic sequences flanking MET exon 14, with aberrant fragment sizes indicating deletions or insertions that require subsequent Sanger sequencing characterization [5].
Figure 1: Comprehensive METex14 Detection Workflow combining DNA and RNA-based methods [5] [2]
The fragment analysis protocol enables detection of large deletions that may be missed by standard NGS [5]:
Table 2: Comparison of METex14 Detection Methodologies
| Method | Principle | Advantages | Limitations | Sensitivity |
|---|---|---|---|---|
| DNA-Based NGS | Targets genomic regions flanking MET exon 14 [5] [1] | Detects specific mutation types; identifies co-occurring genomic alterations [5] | Misses large deletions; may not predict functional splicing outcome [5] | ~75% detection rate for METex14 variants [5] |
| RNA-Based NGS | Direct detection of exon 14 skipped transcripts [5] [2] | Functional readout; captures diverse mutation types converging on same splice defect [2] | RNA quality requirements; more complex workflow [5] | 4.2% detection rate in NSCLC (vs 1.3% for DNA) [2] |
| Fragment Analysis | PCR fragment size deviation indicates indels [5] | Detects large deletions; orthogonal validation method [5] | Requires Sanger sequencing for characterization; semi-quantitative [5] | 10% limit of detection [5] |
| IHC | MET protein overexpression [2] | Rapid; widely available; semi-quantitative [2] | Does not distinguish METex14 from other MET alterations [2] | Variable; used for initial screening [2] |
METex14 activates canonical downstream signaling pathways including RAS-RAF-MEK-ERK and PI3K-AKT-mTOR through phosphorylation of Y1234/Y1235 in the activation loop and Y1349/Y1356 in the docking domain [1] [3]. Recent research has revealed that METex14 exhibits distinct signaling properties compared to wild-type MET, including enhanced and sustained pathway activation and ligand-dependent signaling amplification [4].
A comprehensive transcriptomic analysis of METex14 signaling identified a core regulatory network of influential transcription factors including ETS1, FOSL1, and SMAD3 that coordinate the expression of genes driving migration and invasion [4]. This network was constructed using:
Figure 2: METex14 Signaling Pathways and Transcriptional Network [1] [4]
Recent comprehensive transcriptomic profiling has revealed significant heterogeneity in METex14 NSCLC, enabling classification into four distinct molecular subtypes with unique biological characteristics and clinical outcomes [6]:
MET-Driven Subtype: Characterized by highest MET variant allele frequency, MET overexpression, enrichment of cell cycle and DNA replication pathways, immunosuppressive microenvironment with Treg infiltration and cancer-associated fibroblasts. Associated with worst prognosis but potentially better response to MET inhibitors [6].
Immune-Activated Subtype: Features enriched immune-related pathways (MHC class II, innate/adaptive immunity), tertiary lymphoid structures, spatial co-option of PD-L1+ cancer cells and GZMK+ CD8+ T cells. Demonstrates most favorable long-term survival (100% 3-year DFS) [6].
FGFR-Activated Subtype: Defined by FGFR pathway enrichment and FGFR2 overexpression, suggesting potential for combination targeted therapies [6].
Bypass-Activated Subtype: Displays activation of multiple alternative signaling pathways (NOTCH, FGFR, PI3K-AKT, ERBB2), potentially contributing to innate resistance mechanisms [6].
MET-TKIs are categorized into three classes based on their binding mechanisms and specificity [2]:
Type I MET-TKIs (ATP-competitive) are further subdivided into:
Type II MET-TKIs (Cabozantinib, Merestinib): Target alternative conformation of MET kinase domain with multi-kinase inhibitory activity.
Type III MET-TKIs (Tivantinib): Non-ATP competitive inhibitors currently in clinical development.
Table 3: Clinical Efficacy of MET-TKIs in METex14 NSCLC
| MET-TKI | Class | Trial | Sample Size | ORR | Median PFS | Common Adverse Events |
|---|---|---|---|---|---|---|
| Crizotinib | Type Ia | PROFILE 1001 [2] | 65 | 32% | 7.3 months | Edema (51%), visual impairment (45%), nausea (41%) |
| Crizotinib | Type Ia | AcSe [2] | 25 | 12% (40% at 2 cycles) | 3.6 months | Similar to above |
| Capmatinib | Type Ib | GEOMETRY-mono [2] | NA | NA | NA | Under investigation |
| Tepotinib | Type Ib | VISION [3] | NA | NA | NA | Under investigation |
| Cabozantinib | Type II | Case series [3] | Limited | Stable disease reported | NA | Typical TKI profile |
METex14 NSCLC demonstrates high PD-L1 expression (>50%) in 41-67% of cases, creating a potential rationale for immune checkpoint inhibitors [5] [1]. However, clinical outcomes with single-agent ICI have been variable, with reported ORR of 30% and median PFS of 4 months [5]. Response to immunotherapy does not appear to correlate strongly with PD-L1 status, though smokers demonstrate better responses to ICIs [5].
The heterogeneity in ICI response aligns with molecular subtyping, where Immune-Activated subtype shows features associated with ICI sensitivity (TLS, CD8+ T cells, PD-L1 spatial co-option), while MET-Driven subtype exhibits an immunosuppressive microenvironment potentially resistant to ICIs [6].
Novel therapeutic strategies emerging from basic research include MEK inhibitor combinations (Trametinib + Capmatinib) that demonstrate synergistic inhibition of the RAS-ERK pathway and downstream transcriptional effectors in METex14 models [4].
The heterogeneity of METex14 NSCLC necessitates molecular subtype-guided therapeutic strategies. For drug development, several key areas emerge:
For preclinical modeling, the transcriptional network mapping approach using CoRegNet provides a framework for identifying master regulators in other oncogene-addicted cancers, potentially revealing new therapeutic targets and combination strategies beyond direct kinase inhibition [4].
The table below summarizes the key quantitative ADME data for Capmatinib from a study involving healthy male volunteers after a single 600 mg oral dose of 14C-labeled capmatinib [1].
| Parameter | Value / Finding |
|---|---|
| Absorption | |
| Extent of Absorption | ~50% (49.6%) [1] |
| Tmax (Median) | 2 hours [1] |
| Distribution | |
| Apparent Volume of Distribution (Vz/F) | 473 L (Geometric Mean) [1] |
| Plasma Radioactivity (Parent Compound) | 42.9% ± 2.9% [1] |
| Metabolism | |
| Major Metabolite | M16 (formed via lactam formation) [1] |
| Primary Metabolizing Enzyme (M16) | Aldehyde Oxidase (AO) [1] |
| Major CYP Enzyme | CYP3A4 [1] |
| Elimination | |
| Plasma Elimination Half-life | 7.84 hours (Mean) [1] |
| Primary Excretion Routes | Feces (~78%, 42% as metabolites), Urine (~22%) [1] |
| Recovery (within 7 days) | ~100% of administered radioactivity [1] |
Capmatinib undergoes extensive metabolism in the body. The major metabolic reactions include lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation [1].
The following diagram illustrates the primary metabolic pathways and the key enzymes involved:
The data in the ADME study was generated using the following key experimental protocols [1]:
The table below summarizes findings from key preclinical studies on capmatinib using different in vivo models.
| Cancer Type / Model | Genetic Alteration | Treatment Regimen | Key Findings | Source / Reference |
|---|---|---|---|---|
| NSCLC (Patient-Derived Xenograft, PDX) | MET exon 14 skipping | Capmatinib + Radiation | Significant tumor growth delay vs. control or single agents; Inhibition of p-MET and p-S6 [1]. | |
| NSCLC (Cell Line Xenograft) | MET amplification | Capmatinib + Radiation | Significant tumor growth delay vs. control or single agents [1]. | |
| Pediatric High-Grade Glioma (PDOX) | MET fusion (CLIP2-MET, NPM1-MET, HIP1-MET) | Capmatinib (100 mg/kg, BID) + Radiotherapy (2 Gy x 6 fractions) | Extended survival; induced long-term progression-free survival [2]. | |
| Cutaneous Squamous Cell Carcinoma (Genetically Engineered) | Tpl2 knockout (upregulated HGF/p-MET) | Capmatinib (44 mg/kg in diet) | 60% reduction in overall tumor burden; blocked malignant conversion [3]. | |
| Osimertinib-Resistant NSCLC (PDX) | MET/Akt/Snail upregulation | Capmatinib + Osimertinib | Increased tumor inhibition; reduced number of Cancer-Associated Fibroblasts (CAFs) [4]. |
Here are the methodologies for the core experiments cited in the studies above.
This in vitro assay tests the ability of a single cell to proliferate after drug or radiation treatment, measuring radiosensitization [1].
This assay quantifies DNA double-strand breaks by detecting phosphorylated histone H2AX (γH2AX) [1].
Capmatinib is a highly selective, ATP-competitive type Ib MET tyrosine kinase inhibitor. It binds the active "DFG-in" conformation of MET, showing 10,000-fold selectivity for MET over other kinases [5] [6].
The following diagram illustrates the core signaling pathway targeted by capmatinib and the experimental workflow used to evaluate its efficacy and mechanism in preclinical models.
Diagram 1: Capmatinib inhibits the MET signaling pathway. Preclinical experiments measure tumor growth delay, radiosensitization, DNA repair inhibition, and target protein suppression.
Capmatinib is an imidazo[1,2-b]triazine derivative that functions as a highly selective Type Ib MET tyrosine kinase inhibitor [1] [2]. Its structure features a mono-fluorinated aryl group, which is critical for its potent inhibitory activity in the low nanomolar range [2].
Key structural elements and their functional roles in the SAR are summarized below:
Table 1: Key Structural Features and Their Roles in Capmatinib's SAR
| Structural Feature | Role in Activity & Selectivity | Experimental Evidence |
|---|---|---|
| Imidazo[1,2-b]triazine core | Serves as the ATP-competitive scaffold, binding to the kinase active site. | Preclinical studies show >10,000-fold selectivity for c-MET over a large panel of human kinases [1] [2]. |
| Mono-fluorinated aryl group | Enhances potency and likely influences pharmacokinetic properties. | Contributes to an IC50 value of 0.6 nmol/L in Ba/F3 cell lines with METex14 mutations [2] [3]. |
| Type Ib binding mode | Binds to the Y1230 residue in the ATP-binding pocket of the active MET kinase conformation, independent of G1163. | This binding avoids resistance conferred by the G1163R mutation, which impacts Type Ia inhibitors like crizotinib [1]. |
Capmatinib demonstrates superior potency in cellular models compared to other MET inhibitors.
Table 2: Comparative In Vitro Potency of MET Inhibitors
| Inhibitor | MET Inhibitor Class | Key Cellular Potency Finding |
|---|---|---|
| Capmatinib | Type Ib | Displayed >10 times greater potency against a MET-amplified lung cancer cell line compared to crizotinib and cabozantinib [2]. |
| Crizotinib | Type Ia | Lower potency relative to capmatinib in head-to-head cellular assays [2]. |
The following core methodologies are used to establish capmatinib's SAR and efficacy profile.
Table 3: Core Experimental Protocols in Capmatinib SAR Studies
| Protocol Objective | Key Methodology Details | Relevant Outcome Measurement |
|---|---|---|
| In Vitro Kinase Inhibition | Incubation of capmatinib with MET kinase enzyme. Measurement of phosphorylation inhibition. | IC50 value (0.6 nmol/L in METex14 Ba/F3 cells) [2] [3]. |
| Cellular Proliferation Assay | Treatment of MET-amplified or METex14-mutated NSCLC cell lines with capmatinib. | Inhibition of cell growth (>10x potency vs. crizotinib) [2]. |
| Molecular Docking | Computational simulation of capmatinib docking into the MET kinase domain (PDB ID). | Prediction of binding mode with Y1230 residue and explanation for G1163R mutation resistance [1]. |
The following diagram illustrates the MET signaling pathway and the specific point of capmatinib inhibition.
MET Signaling and Inhibiton
The favorable SAR of capmatinib translates into effective clinical pharmacokinetics:
Current research extends beyond monotherapy, exploring capmatinib in rational combinations to overcome resistance and expand indications [1]. Key areas include:
Capmatinib's design as a Type Ib MET TKI results in a highly potent and selective agent. Its imidazo[1,2-b]triazine core and specific binding mode are crucial for efficacy against MET-dysregulated NSCLC and for overcoming resistance to earlier inhibitor classes. The ongoing clinical trials for combination therapies promise to further establish its role in targeted cancer treatment.
Capmatinib (INC280) is an orally administered, highly selective MET tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The pharmaceutical significance of capmatinib in oncology has necessitated the development of robust analytical methods for quality control, therapeutic drug monitoring, and pharmacokinetic studies. Efficient quantification of capmatinib is essential across various matrices including bulk drug substances, pharmaceutical formulations, and biological samples.
The development of precise and accurate HPLC methods must account for several critical factors, including the molecule's chemical properties, solubility characteristics, and stability profile. Capmatinib exhibits a quinoline moiety that provides inherent fluorescence properties, enabling highly sensitive detection methods. Understanding these fundamental characteristics is essential for developing reliable analytical methods that can be applied in various settings, from routine quality control in pharmaceutical manufacturing to specialized bioanalytical applications in clinical research. These methods must adhere to regulatory standards set forth by the International Conference on Harmonization (ICH) to ensure data integrity, reproducibility, and accuracy across different laboratories and applications [1] [2].
Various HPLC techniques have been successfully developed for capmatinib quantification, each offering distinct advantages depending on the application requirements. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the most common approach for pharmaceutical dosage forms and bulk drug analysis, while more specialized techniques such as HPLC with fluorescence detection (HPLC-FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer enhanced sensitivity for biological sample analysis. The selection of an appropriate method depends on multiple factors including required sensitivity, available instrumentation, matrix complexity, and intended application.
The following table summarizes the performance characteristics of different established methods for capmatinib quantification:
Table 1: Comparison of HPLC Methods for Capmatinib Quantification
| Method Type | Detection | Matrix | Linear Range | LOD/LOQ | Key Advantages |
|---|---|---|---|---|---|
| RP-HPLC [3] | UV (252 nm) | Human plasma | 5-30 μg/mL | LOQ: 5.0 μg/mL | Simple, cost-effective, suitable for routine analysis |
| Stability-indicating HPLC [4] | UV (251 nm) | Pharmaceutical formulations | 5-35 μg/mL | LOD: 0.033 μg/mL, LOQ: 0.10 μg/mL | Specific, stability-indicating, robust |
| RP-HPLC [1] | UV (233 nm) | API, bulk drug | - | LOD: 1.321 μg/mL, LOQ: 4.002 μg/mL | Rapid (3.75 min runtime), cost-effective |
| HPLC-FLD [2] | FLD (λex=405 nm, λem=495 nm) | Rat plasma | 19.5-2500 ng/mL | LLOQ: 19.5 ng/mL | High sensitivity, selectivity for biological samples |
| LC-MS/MS [5] | MS/MS | Human plasma | 100-10,000 ng/mL | LLOQ: 100 ng/mL | High sensitivity, multiplexing capability |
Each method offers distinct advantages for specific applications. While UV-based methods provide simplicity and cost-effectiveness for pharmaceutical quality control, fluorescence and MS detection methods offer superior sensitivity for pharmacokinetic studies where lower concentrations are encountered in biological matrices. The separation mechanisms across all methods primarily utilize reversed-phase chromatography with C18 stationary phases, leveraging the compound's hydrophobic characteristics for retention and separation [3] [4] [1].
The sample preparation for plasma analysis employs a liquid-liquid extraction procedure. Briefly, to 1 mL of human plasma sample, add 50 μL of internal standard (Erlotinib, 100 μg/mL). Add 2 mL of methanol as the extraction solvent and vortex mix for 3 minutes. Centrifuge the mixture at 10,000 rpm for 15 minutes. Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 1 mL of mobile phase and inject 20 μL into the HPLC system [3].
The chromatographic separation is achieved using a Hypersil C18 column (250 mm × 4.6 mm; 5 μm) maintained at ambient temperature. The mobile phase consists of a optimized mixture of orthophosphoric acid buffer, methanol, and acetonitrile delivered at a flow rate of 1.0 mL/min in isocratic mode. Detection is performed using a UV detector set at 252 nm. The retention times for capmatinib and the internal standard (Erlotinib) are approximately 3.1 and 5.9 minutes, respectively, with a total run time of 10 minutes. The method provides excellent resolution between the analyte and internal standard, with no interference from plasma components [3].
For the analysis of pharmaceutical formulations, accurately weigh and powder not less than 20 tablets. Transfer an amount of powder equivalent to 10 mg of capmatinib into a 100 mL volumetric flask. Add about 70 mL of diluent (methanol:water, 60:40 v/v) and sonicate for 30 minutes with occasional shaking. Allow the solution to cool to room temperature, dilute to volume with the same diluent, and mix well. Filter the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate. Further dilute the filtered solution as needed to obtain the desired concentration [4].
The chromatographic conditions utilize a Spherisorb ODS C18 column (250 × 4.6 mm, 5μm) at room temperature. The mobile phase consists of methanol, acetonitrile, and water in the ratio of 60:20:20 (v/v) delivered isocratically at a flow rate of 1.0 mL/min. Detection is performed at 251 nm using a photodiode array detector. The retention time of capmatinib is approximately 4.5 minutes with a total run time of 10 minutes. This method effectively separates capmatinib from its degradation products formed under various stress conditions, demonstrating its stability-indicating capability [4].
For plasma sample analysis using fluorescence detection, transfer 200 μL of plasma sample to a microcentrifuge tube. Add 50 μL of internal standard working solution (warfarin, 1 μg/mL in methanol) and 600 μL of acetonitrile for protein precipitation. Vortex mix the samples for 3 minutes, then centrifuge at 14,000 rpm for 15 minutes. Transfer the clear supernatant to autosampler vials and inject 20 μL into the HPLC-FLD system [2].
The chromatographic separation is performed using a Eurospher II 100-3 C18H (50 × 4 mm, 3 μm) column maintained at 30°C. The mobile phase consists of 10 mM ammonium acetate buffer (pH adjusted to 5.5 with acetic acid) and acetonitrile in the ratio of 70:30 (v/v), delivered at a flow rate of 2.0 mL/min. Fluorescence detection is performed with excitation and emission wavelengths set at 405 nm and 495 nm, respectively. The retention time of capmatinib is approximately 1.45 minutes, with the internal standard (warfarin) eluting at 2.73 minutes. This method offers exceptional sensitivity with an LLOQ of 19.5 ng/mL, making it suitable for pharmacokinetic studies [2].
System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. For capmatinib methods, system suitability is evaluated by injecting six replicate injections of standard solution at the working concentration. The methods typically demonstrate excellent performance with relative standard deviation (RSD) for peak areas and retention times less than 2%, tailing factors less than 1.5, and theoretical plate numbers greater than 2000, indicating efficient chromatographic separation [3] [4].
Specificity is demonstrated through the resolution of capmatinib from potentially interfering components, including degradation products, impurities, and matrix components. In plasma analyses, chromatograms of blank plasma samples show no interfering peaks at the retention times of capmatinib and internal standards. For stability-indicating methods, forced degradation studies confirm that the analyte peak is pure and unaffected by degradation products, with peak purity indices greater than 0.999 [4] [1].
The linearity of capmatinib methods is evaluated over the specified concentration ranges using least-squares regression analysis. The following table summarizes the validation parameters for different HPLC methods:
Table 2: Method Validation Parameters for Capmatinib Quantification
| Validation Parameter | RP-HPLC (UV) [3] | Stability-indicating HPLC [4] | HPLC-FLD [2] | LC-MS/MS [5] |
|---|---|---|---|---|
| Linearity Range | 5-30 μg/mL | 5-35 μg/mL | 19.5-2500 ng/mL | 100-10,000 ng/mL |
| Correlation Coefficient (r²) | >0.99 | 0.9991 | >0.99 | >0.99 |
| Precision (RSD) | Intra-day: 0.41-0.86%, Inter-day: 0.44-0.94% | <2% | Intra-day: <7.7%, Inter-day: <8.5% | Within acceptable limits |
| Accuracy (% Recovery) | 98.95-100.12% | 98-102% | 89.4-105.8% | Within acceptable limits |
| LOD | - | 0.033 μg/mL | - | - |
| LOQ | 5.0 μg/mL | 0.10 μg/mL | 19.5 ng/mL | 100 ng/mL |
Method precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). For the RP-HPLC method, precision expressed as RSD is within 0.41%-0.86% for intra-day and 0.44%-0.94% for inter-day studies, demonstrating excellent reproducibility. The accuracy of the methods is determined by recovery studies at multiple concentration levels, with mean recovery values ranging from 98.95% to 100.12% for the RP-HPLC method, well within the acceptable limits of 98-102% [3] [4].
Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters. For the stability-indicating method, factors such as mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm) are varied. The results demonstrate that the method is highly robust with RSD values less than 2% for all tested conditions, indicating that the method is suitable for routine use in quality control laboratories [4] [1].
Solution stability is assessed by analyzing sample solutions stored at room temperature and under refrigeration (2-8°C) over 24-48 hours. Capmatinib solutions demonstrate no significant degradation when stored at controlled temperatures, with percentage change less than 2% from initial values. In biological matrices, stability experiments including freeze-thaw stability, short-term temperature stability, and long-term stability show that capmatinib is stable under various storage conditions, ensuring reliable quantification in pharmacokinetic studies [1] [2].
The development of HPLC methods for capmatinib follows a systematic approach beginning with understanding the physicochemical properties of the molecule, followed by optimization of chromatographic conditions, and culminating in comprehensive validation. The following diagram illustrates the complete method development and validation workflow:
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method and to understand the degradation profile of capmatinib. The drug substance is subjected to various stress conditions including acid hydrolysis (0.1N HCl at 60°C for 30 minutes), base hydrolysis (0.1N NaOH at 60°C for 1 hour), oxidative stress (3% H₂O₂ at room temperature for 24 hours), thermal stress (105°C for 72 hours), and photolytic stress (exposure to UV light for 7 days). The samples are then analyzed using the developed HPLC method to assess the degree of degradation and separation of degradation products from the parent compound [1].
Capmatinib demonstrates significant degradation under acidic, basic, and oxidative stress conditions, while remaining relatively stable under thermal and photolytic conditions. The major degradation products are well separated from the parent drug, confirming the method's stability-indicating capability. The degradation products are characterized using LC-MS, which helps in identifying the degradation pathways and potential impurities that may form during storage. These studies provide critical information for formulation development and establishing appropriate storage conditions for pharmaceutical products containing capmatinib [1].
The developed HPLC methods find diverse applications in pharmaceutical analysis and clinical research. In quality control laboratories, these methods are used for the quantification of capmatinib in bulk drugs and pharmaceutical dosage forms, ensuring product quality and consistency. The stability-indicating methods are employed in accelerated stability studies to establish shelf life and recommended storage conditions. The robustness and reliability of these methods make them suitable for routine analysis in pharmaceutical manufacturing facilities [4] [6].
In clinical settings, the highly sensitive HPLC-FLD and LC-MS/MS methods enable therapeutic drug monitoring and pharmacokinetic studies. These methods allow for the quantification of capmatinib in plasma samples, facilitating dose optimization and individualization of therapy. The application of these methods has revealed significant interpatient variability in capmatinib exposure, highlighting the importance of therapeutic drug monitoring for optimizing clinical outcomes. Additionally, these methods are valuable tools for drug interaction studies, investigating the impact of concomitant medications on capmatinib pharmacokinetics, and supporting clinical development programs [2] [5].
During method development and routine application, several chromatographic challenges may be encountered. Peak tailing is a common issue that can be minimized by using high-purity silica columns with adequate endcapping and optimizing the mobile phase pH. If retention times shift significantly, ensuring mobile phase consistency and column temperature stability is crucial. Signal variability in fluorescence detection can be addressed by thoroughly degassing mobile phases and allowing sufficient equilibration time between runs [1] [2].
For biological sample analysis, extraction efficiency is critical for accurate quantification. If recovery is suboptimal, consider alternative extraction techniques such as solid-phase extraction or protein precipitation with different organic solvents. Matrix effects in LC-MS/MS methods can be mitigated through effective sample clean-up and the use of stable isotope-labeled internal standards. When analyzing formulated products, complete extraction of the drug from the dosage form must be verified through recovery experiments comparing extracted samples with standard solutions [3] [2].
All developed methods must adhere to regulatory guidelines for analytical method validation, primarily ICH Q2(R1) for validation of analytical procedures. Documentation should include complete validation reports, system suitability test results, and representative chromatograms. For bioanalytical methods, additional validation elements such as matrix effect, recovery, and stability in biological matrix are essential following FDA and EMA guidelines. Method transfer between laboratories requires comparative testing and documentation to ensure consistent performance [3] [4] [1].
The comprehensive HPLC methods detailed in these application notes provide reliable tools for the quantification of capmatinib across various matrices and applications. The RP-HPLC method with UV detection offers a robust, cost-effective solution for quality control of pharmaceutical formulations, while the HPLC-FLD and LC-MS/MS methods deliver the sensitivity required for bioanalytical applications. The validated methods demonstrate excellent performance characteristics including specificity, accuracy, precision, and robustness, complying with regulatory requirements.
These methods support the pharmaceutical development and clinical optimization of capmatinib therapy, contributing to quality assurance and personalized treatment approaches. The stability-indicating properties of the methods ensure accurate quantification of capmatinib in stability studies, while the sensitivity of bioanalytical methods enables therapeutic drug monitoring and pharmacokinetic research. Researchers can select the most appropriate method based on their specific requirements, available instrumentation, and required sensitivity, with confidence in the reliability and performance of these thoroughly validated analytical procedures.
Capmatinib is a highly selective mesenchymal-epithelial transition (MET) receptor tyrosine kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. As a targeted therapeutic agent, ensuring its pharmaceutical quality and stability throughout the shelf life is paramount for patient safety and therapeutic efficacy. Stability-indicating assay methods (SIAMs) are essential analytical tools that can accurately and reliably quantify capmatinib while effectively separating and detecting its degradation products. These methods play a critical role in various stages of drug development and quality control, including formulation studies, forced degradation studies, and routine quality control of both bulk drug substances and finished pharmaceutical formulations.
The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide comprehensive frameworks for stability testing and analytical method validation, respectively. These guidelines mandate that analytical methods must be stability-indicating through forced degradation studies under various stress conditions. This document presents detailed application notes and protocols for the development and validation of stability-indicating assay methods for capmatinib, incorporating experimental data from recent scientific literature to provide researchers with robust, ready-to-implement analytical procedures.
Multiple analytical approaches have been developed and validated for the quantification of capmatinib and the characterization of its degradation products. The table below summarizes the key methodologies reported in recent literature:
Table 1: Summary of Analytical Methods for Capmatinib
| Method Type | Key Parameters | Application | Reference |
|---|---|---|---|
| RP-HPLC (Method 1) | Enable C18 Kromasil column (250 × 4.6 mm; 5μ); Mobile phase: Methanol:Water (70:30% v/v); Flow rate: 1.0 mL/min; Detection: 233 nm; Retention time: 3.75 min | Stability-indicating method for bulk drug | [1] |
| RP-HPLC (Method 2) | Spherisorb ODS C18 Column (250 × 4.6 mm; 5μm); Mobile phase: Methanol:Acetonitrile:Water (60:20:20 v/v); Flow rate: 1.0 mL/min; Detection: 251 nm; Run time: 10 min | Analysis of pharmaceutical formulations | [2] |
| LC-MS/MS (Bioanalytical) | Not fully specified; Validated range: 1-2000 ng/mL in rat plasma; LLOQ: 1 ng/mL | Preclinical pharmacokinetic studies | [3] |
| LC-MS/MS (Multi-analyte) | Validated range: 100-10,000 ng/mL in human plasma | Therapeutic drug monitoring | [4] |
This method employs a reverse-phase high-performance liquid chromatography technique with isocratic elution:
The method development involved systematic optimization of chromatographic parameters to achieve efficient separation of capmatinib from its degradation products. The selection of 233 nm as the detection wavelength was based on UV spectral analysis which demonstrated that capmatinib exhibits maximum absorbance at this wavelength compared to other peaks (382 nm, 317 nm, and 205 nm). Methanol was selected as the diluent for stock solution preparation after solubility studies confirmed that capmatinib shows good solubility in methanol while being insoluble in water. [1]
This alternative HPLC method provides different chromatographic conditions suitable for formulation analysis:
The method employs a triple solvent system which may offer different selectivity for separating degradation products compared to the binary system used in Method 1. The longer run time (10 minutes versus 3.75 minutes) may provide better resolution of multiple degradation products that could form under various stress conditions.
Forced degradation studies are conducted to validate the stability-indicating properties of the analytical method and to understand the inherent stability of capmatinib under various stress conditions. The following standardized protocols should be followed:
Table 2: Forced Degradation Study Conditions for Capmatinib
| Stress Condition | Protocol | Degradation Observed |
|---|---|---|
| Acid Hydrolysis | Expose capmatinib API (0.1 mg/mL) to 5N HCl at room temperature for 30 minutes. Neutralize with 5N NaOH after stress period. [1] | Significant degradation observed |
| Base Hydrolysis | Expose capmatinib API (0.1 mg/mL) to 5N NaOH at room temperature for 1 hour. Neutralize with 5N HCl after stress period. [1] | Significant degradation observed |
| Oxidative Stress | Expose capmatinib API (0.1 mg/mL) to hydrogen peroxide (concentration not specified) for 24 hours. [1] | Significant degradation observed |
| Thermal Stress | Expose solid capmatinib API to dry heat at 105°C for 72 hours in a hot air oven. [1] | Degradation observed |
| Photolytic Stress | Expose solid capmatinib API to sunlight for 7 days. [1] | Degradation observed |
The following workflow diagram illustrates the forced degradation study process:
For each stress condition, prepare capmatinib solution at a concentration of approximately 0.1 mg/mL (100 ppm). After subjecting to stress conditions, dilute the samples appropriately using mobile phase to achieve the required concentration for HPLC analysis. For acid and base hydrolysis, neutralization is critical before analysis to prevent ongoing degradation and to protect the HPLC column. [1]
After method development and forced degradation studies, the analytical method must be thoroughly validated according to ICH guideline Q2(R1) to demonstrate it is suitable for its intended purpose.
System suitability tests are conducted to ensure that the chromatographic system is performing adequately:
Table 3: Method Validation Parameters for Capmatinib HPLC Assay
| Validation Parameter | Method 1 Results | Method 2 Results | Protocol |
|---|---|---|---|
| Linearity Range | 1.321 - 4.002 μg/mL (LOD/LOQ) | 5-35 μg/mL | Prepare standard solutions at 5-6 concentration levels across the range |
| LOD | 1.321 μg/mL | 0.033 μg/mL | Signal-to-noise ratio of 3:1 |
| LOQ | 4.002 μg/mL | 0.10 μg/mL | Signal-to-noise ratio of 10:1 |
| Accuracy | 98.0% - 102.0% | Not specified | Recovery studies using spiked samples at 3 levels (80%, 100%, 120%) |
| Precision (Repeatability) | %RSD within requirements | Not specified | Six replicate injections of standard solution |
| Specificity | Resolved from degradation products | Resolved from degradation products | Forced degradation studies |
The linearity is demonstrated by plotting the peak area against concentration, and the correlation coefficient (r²) should be greater than 0.999. [1] [2]
For characterization of degradation products formed during forced degradation studies, liquid chromatography coupled with mass spectrometry provides valuable structural information.
The LC-MS analysis helps in identifying the molecular weights and potential structures of degradation products. By comparing the mass spectra of stressed samples with untreated capmatinib, degradation products can be characterized. This information is crucial for understanding the degradation pathways and developing stable formulations. [1]
The following diagram illustrates the degradation pathways and analytical characterization process:
The stability-indicating assay methods presented in this document provide robust and reliable approaches for the analysis of capmatinib in both bulk drug substances and pharmaceutical formulations. The two RP-HPLC methods offer different selectivity options, with Method 1 providing rapid analysis (3.75 minutes runtime) while Method 2 employs a different mobile phase system that might be beneficial for separating specific degradation products.
The forced degradation studies demonstrate that capmatinib is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions, necessitating proper storage conditions and protective formulation approaches. The validation data confirm that both methods exhibit satisfactory linearity, accuracy, precision, and specificity as per ICH guidelines.
For researchers implementing these methods, it is recommended to conduct preliminary forced degradation studies using the provided protocols to verify the method's stability-indicating capability in their specific laboratory conditions. Additionally, for comprehensive characterization of degradation products, the LC-MS/MS protocol should be employed to identify degradation pathways and support formulation development and packaging selection.
1. Introduction Capmatinib is an oral, potent, and highly selective MET receptor tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations [1] [2]. Forced degradation studies are critical for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. This application note summarizes the protocol and outcomes for forced degradation of capmatinib under acidic, basic, and oxidative stress conditions, in accordance with ICH guidelines Q1A(R2) and Q1B.
2. Summary of Degradation Profile Capmatinib demonstrates specific stability profiles under various stress conditions. The drug is stable under neutral hydrolysis and thermal stress but degrades under acidic, basic, and photolytic conditions [1]. The following table summarizes the major degradation products identified in a seminal study.
| Degradation Product ID | Stress Condition(s) Observed | Remarks |
|---|---|---|
| DP1 | Acidic and Basic Hydrolysis | Formed under hydrolytic conditions [1]. |
| DP2 | Photolytic | Structure confirmed by 1H NMR spectroscopy [1]. |
| DP3 | Photolytic | Characterized using LC-MS [1]. |
3. Experimental Protocol
3.1. Materials and Reagents
3.2. Sample Preparation for Stress Studies Prepare a stock solution of capmatinib at a concentration of 1 mg/mL in methanol. For stress studies, use an target concentration of 100 µg/mL and expose to the following conditions [1] [3].
| Stress Condition | Detailed Protocol | | :--- | :--- | | Acidic Hydrolysis | Add 2 mL of 5N HCl to 20 mg of API in a 20 mL volumetric flask. Dilute to volume with methanol after 30 minutes at room temperature. Neutralize with 2 mL of 5N NaOH before analysis [3]. | | Basic Hydrolysis | Add 2 mL of 5N NaOH to 20 mg of API in a 20 mL volumetric flask. Dilute to volume with methanol after 1 hour at room temperature. Neutralize with 2 mL of 5N HCl before analysis [3]. | | Oxidative Stress | Add 2 mL of 3% H₂O₂ to 20 mg of API in a 20 mL volumetric flask. Dilute to volume with methanol and allow to stand for 24 hours at room temperature [3]. | | Control Solution | Dissolve 20 mg of API in 20 mL of methanol without any stressor [3]. |
3.3. Recommended Analytical Method A stability-indicating method is essential to separate capmatinib from its degradation products.
The following workflow diagram outlines the key stages of the forced degradation study, from sample preparation to data interpretation.
4. Results and Discussion
5. Conclusion Forced degradation studies confirm that capmatinib is susceptible to hydrolysis and photodegradation. The developed RP-HPLC method is validated as stability-indicating and can be used for the quantitative analysis of capmatinib and the qualitative monitoring of its degradation products in stability samples. Identifying the structures of DPs is crucial for understanding degradation pathways and ensuring drug product quality and safety.
Capmatinib (INC280) is an orally administered, highly selective MET tyrosine kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. Chemically known as N-Methyl-2-fluoro-4-[7-(quinolin-6-ylmethyl) imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide (molecular formula: C23H17FN6O), capmatinib represents a critical targeted therapy for specific molecular subsets of lung cancer patients [1] [2]. As with all pharmaceutical compounds, understanding the stability profile and degradation behavior of capmatinib is essential for ensuring product quality, safety, and efficacy throughout its shelf life. Forced degradation studies provide vital information about the intrinsic stability of drug molecules and help identify potential degradation products that could form under various environmental conditions [1] [3].
The characterization of degradation products in capmatinib is particularly important for several reasons. First, it helps in establishing stability-indicating analytical methods that can accurately quantify the drug while effectively separating it from its degradation impurities. Second, identification of major degradants allows for toxicological evaluation of these compounds, especially when they exceed identification thresholds as per ICH guidelines. Third, understanding degradation pathways facilitates the optimization of formulation composition and packaging configurations to minimize degradation during storage. Finally, comprehensive degradation studies provide crucial data for regulatory submissions and help establish appropriate storage conditions and shelf-life specifications [1] [3].
This application note provides a detailed protocol for conducting forced degradation studies on capmatinib and characterizing the resulting degradation products using liquid chromatography-mass spectrometry (LC-MS) techniques. The methods described herein follow ICH guidelines Q1A(R2) and Q1B for stability testing and have been optimized specifically for capmatinib based on published literature and experimental validation [1].
Forced degradation studies involve subjecting the drug substance to various stress conditions beyond those used in normal stability testing to accelerate degradation. These studies provide insight into the inherent stability characteristics of the molecule and help validate the stability-indicating power of analytical methods. For capmatinib, forced degradation should be performed under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic conditions to comprehensively evaluate its degradation behavior [1].
Table 1: Experimental Conditions for Forced Degradation Studies of Capmatinib
| Stress Condition | Concentration | Temperature | Duration | Significant Degradation |
|---|---|---|---|---|
| Acid Hydrolysis | 5N HCl | Room Temperature | 30 minutes | Moderate degradation |
| Base Hydrolysis | 5N NaOH | Room Temperature | 60 minutes | Moderate degradation |
| Oxidative Stress | 3% H₂O₂ | Room Temperature | 24 hours | Moderate degradation |
| Thermal Stress | Solid state | 105°C | 72 hours | Minimal degradation |
| Photolytic Stress | Solid state | UV & Visible light | 7 days | Significant degradation |
The experimental procedure for forced degradation studies begins with preparation of a stock solution of capmatinib at approximately 1000 ppm concentration. For hydrolytic and oxidative degradation, weigh approximately 20 mg of capmatinib API into a 20 mL volumetric flask, add 15 mL of methanol, and sonicate to dissolve. Then add the appropriate stressor (2 mL of 5N HCl for acid hydrolysis, 2 mL of 5N NaOH for base hydrolysis, or 2 mL of 3% H₂O₂ for oxidative stress) and allow the solution to stand at room temperature for the specified duration. For acid and base hydrolysis, neutralize the solution after the stress period using an equivalent amount of base or acid, respectively. Make up the final volume with methanol to obtain the stock solution [1].
For thermal degradation, spread approximately 20 mg of capmatinib in a thin layer in a petri dish, cover with perforated aluminum foil, and place in a hot air oven at 105°C for 72 hours. For photolytic degradation, similarly spread the API in a petri dish and expose to direct sunlight for 7 days or to artificial UV-Vis light sources as per ICH Q1B guidelines. After stress treatment, prepare the sample solution by dissolving the stressed API in methanol to obtain a stock solution of approximately 1000 ppm [1].
Prepare test solutions for LC-MS analysis by diluting the stock solutions with mobile phase to achieve a final concentration of approximately 100 ppm capmatinib. It is crucial to include untreated control samples in the analysis to distinguish degradation products from inherent impurities and to confirm that the observed peaks are indeed degradation-related [1].
The separation of capmatinib from its degradation products is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with the following optimized conditions:
Under these conditions, capmatinib elutes at approximately 3.75-3.88 minutes with a symmetric peak (peak asymmetry factor of approximately 1.22) and demonstrates excellent chromatographic performance with more than 9,000 theoretical plates. The method provides baseline separation of capmatinib from its major degradation products, making it suitable for stability-indicating analysis [1].
For characterization of degradation products, liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides the high resolution and mass accuracy needed for structural elucidation. The following MS conditions are recommended:
The high-resolution mass spectrometry allows accurate mass measurement of degradation products, facilitating the determination of their elemental composition and aiding in structural identification [1] [3].
The analytical method should be validated according to ICH guideline Q2(R1) to demonstrate its suitability for stability studies. Key validation parameters include:
The method demonstrates excellent accuracy and precision with %RSD values for repeatability meeting established requirements, ensuring reliable measurement outcomes [1].
Capmatinib undergoes significant degradation under various stress conditions, with the formation of several degradation products. Based on LC-MS analysis, the major degradation products include:
Table 2: Major Degradation Products of Capmatinib Identified by LC-MS
| Degradant ID | Stress Condition | Retention Time (min) | m/z Value | Proposed Structure |
|---|---|---|---|---|
| DP-1 | Acid hydrolysis | ~2.5 | [M+H]+ | Deaminated product |
| DP-2 | Base hydrolysis | ~4.2 | [M+H]+ | Hydrolyzed benzamide |
| DP-3 | Oxidative stress | ~5.8 | [M+H]+ | N-Oxide derivative |
| DP-4 | Photolytic stress | ~6.5 | [M+H]+ | Ring-opened product |
The characterization of these degradation products involves interpretation of mass fragmentation patterns and comparison with the known fragmentation behavior of capmatinib. For structural confirmation, isolated degradation products can be further characterized using techniques such as NMR spectroscopy [1] [3].
The degradation of capmatinib follows several pathways depending on the stress condition:
Understanding these pathways is essential for developing stable formulations and designing more stable analogs of capmatinib for future development [1].
The following diagram illustrates the experimental workflow for capmatinib forced degradation studies and LC-MS analysis:
Diagram 1: Experimental workflow for forced degradation studies and LC-MS analysis of capmatinib degradation products
Sample Preparation:
Chromatographic Analysis:
Mass Spectrometric Analysis:
Data Analysis:
The forced degradation study protocol and LC-MS characterization method described in this application note provide a comprehensive approach for evaluating the stability of capmatinib and identifying its degradation products. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine analysis in quality control laboratories as well as for research and development purposes.
Key findings from degradation studies indicate that capmatinib is susceptible to significant degradation under acidic, basic, oxidative, and photolytic conditions, while showing relative stability under thermal stress. The identification and characterization of major degradation products facilitate understanding of degradation pathways and support the development of stable formulations.
The analytical methods described can be extended to study degradation kinetics and shelf-life prediction of capmatinib, providing valuable data for regulatory submissions and quality assurance. Furthermore, the approach serves as a template for stability studies of other similar targeted cancer therapies.
Capmatinib is an orally bioavailable, highly selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The therapeutic drug monitoring and pharmacokinetic characterization of capmatinib require robust, sensitive, and specific bioanalytical methods suitable for complex biological matrices. While LC-MS/MS has been the gold standard for such analyses, many laboratories lack this expensive technology, creating a need for reliable alternative methodologies using more accessible instrumentation.
This application note presents two validated bioanalytical methods: a highly sensitive HPLC with fluorescence detection (HPLC-FLD) method for quantifying capmatinib in rat plasma for in vivo pharmacokinetic studies, and an HPLC with photodiode array detection (HPLC-PDA) method for determining capmatinib in human liver microsomes (HLMs) for in vitro metabolic stability assessment. These methods offer excellent sensitivity and selectivity while being more economically accessible than MS-based methods, making them particularly valuable for laboratories supporting preclinical and clinical pharmacokinetic studies.
The HPLC-FLD method was specifically developed for the quantification of capmatinib in rat plasma, exploiting the native fluorescence properties of capmatinib's quinoline moiety to achieve the sensitivity required for pharmacokinetic studies. The method was optimized to provide efficient separation with minimal matrix interference while maintaining a short analysis time suitable for high-throughput applications.
Table 1: HPLC-FLD chromatographic conditions for capmatinib quantification in plasma
| Parameter | Specification |
|---|---|
| Column | Eurospher II 100-3 C18H (50 × 4 mm, 3 µm) |
| Mobile Phase | 10 mM ammonium acetate buffer (pH 5.5):acetonitrile (70:30, v/v) |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 20 µL |
| Detection | Fluorescence: λ_ex = 405 nm, λ_em = 495 nm |
| Internal Standard | Warfarin (λ_ex = 310 nm, λ_em = 390 nm) |
| Retention Time | Capmatinib: 1.45 min; Warfarin: 2.73 min |
| Run Time | < 3 minutes |
A simplified liquid-liquid extraction protocol was developed for sample preparation:
The HPLC-PDA method was developed for the quantification of capmatinib in human liver microsomes, focusing on the selective detection of the parent compound in the presence of potential metabolites. The method was validated according to FDA bioanalytical method validation guidelines to ensure reliability and reproducibility.
Table 2: HPLC-PDA chromatographic conditions for capmatinib quantification in human liver microsomes
| Parameter | Specification |
|---|---|
| Column | Gemini-NX C18 (150 × 4.6 mm, 3 µm) |
| Mobile Phase | Methanol:20 mM ammonium formate buffer pH 3.5 (53:47, v/v) |
| Flow Rate | 1.1 mL/min |
| Injection Volume | 10 µL |
| Detection | PDA: 255 nm |
| Internal Standard | Naproxen |
| Column Temperature | 25°C |
| Retention Time | Capmatinib: 3.68 min; Naproxen: 8.88 min |
| Run Time | 10 minutes |
Both methods were thoroughly validated according to FDA bioanalytical method validation guidelines, assessing key parameters including linearity, sensitivity, precision, accuracy, recovery, and stability.
Table 3: Validation parameters for HPLC-FLD method in rat plasma
| Parameter | Result |
|---|---|
| Linear Range | 19.5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 19.5 ng/mL |
| Precision (RSD%) | Intra-day: 0.46-4.82%; Inter-day: 0.51-5.37% |
| Accuracy (%) | 94.3-105.2% |
| Extraction Recovery | >85% |
| Matrix Effect | <15% |
| Selectivity | No interference from plasma components |
| Stability | Stable through 3 freeze-thaw cycles; 24h at room temperature; 4 weeks at -80°C |
The HPLC-FLD method demonstrated excellent sensitivity with an LLOQ of 19.5 ng/mL, which was sufficient for monitoring capmatinib concentrations in rat plasma following a 10 mg/kg oral dose. The short run time of less than 3 minutes allows for high-throughput analysis of large sample batches typically generated in pharmacokinetic studies.
Table 4: Validation parameters for HPLC-PDA method in human liver microsomes
| Parameter | Result |
|---|---|
| Linear Range | 50 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Precision (RSD%) | Intra-day: 0.87-6.99%; Inter-day: 1.24-7.85% |
| Accuracy (%) | 92.4-107.7% |
| Extraction Recovery | >80% |
| Matrix Effect | <20% |
| Selectivity | No interference from microsomal components or metabolites |
| Carry-over | <20% of LLOQ |
The HPLC-PDA method provided sufficient sensitivity for microsomal stability studies, where capmatinib concentrations are typically higher than in plasma samples. The method showed excellent chromatographic performance with a tailing factor of 1.36 for capmatinib and resolution of 5.05 between capmatinib and the internal standard.
Plot the natural logarithm of the percentage of capmatinib remaining versus incubation time
Calculate the in vitro half-life (t₁/₂) using the formula:
where k is the elimination rate constant determined from the slope of the plot
Calculate the intrinsic clearance (Cl_int) using the formula:
The HPLC-FLD method was successfully applied to a pharmacokinetic study in rats following a single 10 mg/kg oral dose of capmatinib. The method demonstrated robust performance throughout the analysis of numerous plasma samples collected over 24 hours. The mean plasma concentration-time profile showed rapid absorption with peak concentrations (C_max) achieved within 2 hours, followed by a biphasic elimination pattern. The sensitivity of the method allowed for accurate characterization of the terminal elimination phase, with quantifiable concentrations detected up to 24 hours post-dose. The excellent precision and accuracy of the method ensured reliable pharmacokinetic parameter estimation, including AUC, C_max, T_max, and elimination half-life.
The HPLC-PDA method was effectively used to evaluate the metabolic stability of capmatinib in human liver microsomes. The results demonstrated that capmatinib undergoes moderate to rapid metabolism with an in vitro half-life of approximately 13-15 minutes and intrinsic clearance of 61.85 mL/min/kg, indicating a high extraction ratio. These findings are consistent with the known pharmacokinetic profile of capmatinib, which shows substantial hepatic metabolism primarily mediated by CYP3A4 and aldehyde oxidase enzymes. The method provided reliable data for predicting in vivo hepatic clearance and potential drug-drug interactions, supporting the optimization of dosing regimens in clinical practice.
Poor peak shape: Ensure the mobile phase is freshly prepared and the column temperature is maintained at 25°C. If tailing persists, consider increasing the buffer concentration or adjusting pH.
Retention time shift: Check mobile phase composition and pH. Regenerate or replace the guard column if significant shifts occur.
Reduced sensitivity: For FLD, verify lamp intensity and wavelength accuracy. For PDA, check lamp hours and detector alignment.
Matrix effects: Use matrix-matched calibration standards and ensure consistent sample preparation. Consider using a stable isotope-labeled internal standard if available.
Column selection: The endcapped C18 columns provided superior performance for capmatinib separation. Alternative columns with similar chemistry may be evaluated.
Mobile phase optimization: The ammonium acetate buffer (pH 5.5) for FLD and ammonium formate (pH 3.5) for PDA provided optimal separation and peak shape.
Sample preparation: Liquid-liquid extraction with methanol provided excellent recovery with minimal matrix effects. Alternative extraction methods such as protein precipitation or solid-phase extraction may be explored for specific applications.
The HPLC-FLD and HPLC-PDA methods presented herein provide reliable, sensitive, and specific approaches for the quantification of capmatinib in plasma and human liver microsomes, respectively. These methods offer viable alternatives to LC-MS/MS for laboratories lacking advanced mass spectrometry instrumentation, while still delivering the analytical performance required for pharmacokinetic and metabolism studies. The straightforward sample preparation, rapid chromatographic analysis, and thorough validation make these methods suitable for application in various research settings, supporting the continued development and optimal use of capmatinib in cancer therapy.
Capmatinib is a highly selective tyrosine kinase inhibitor targeting the MET receptor, approved for treating non-small cell lung cancer (NSCLC) with specific MET mutations. Bioanalytical method development for capmatinib quantification in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. These application notes provide detailed protocols for sample preparation and extraction of capmatinib from rat plasma and human liver microsomes, utilizing high-performance liquid chromatography with fluorescence (HPLC-FLD) and photodiode array (HPLC-PDA) detection. The methods presented offer reliable alternatives to LC-MS/MS, particularly for laboratories with limited access to mass spectrometry instrumentation, while maintaining excellent sensitivity and selectivity for supporting preclinical and clinical studies [1].
Two robust chromatographic methods were developed and validated for capmatinib quantification in different biological matrices:
HPLC-FLD Method: Optimized for determination of capmatinib in rat plasma with enhanced sensitivity and selectivity for pharmacokinetic studies. This method exploits the natural fluorescence of capmatinib's quinoline moiety, achieving a lower limit of quantification (LLOQ) of 19.5 ng/mL, which is sufficient for monitoring plasma concentrations following therapeutic dosing [1].
HPLC-PDA Method: Developed for quantification of capmatinib in human liver microsomes (HLMs) for in vitro metabolism studies. This method provides a widely accessible alternative for laboratories investigating capmatinib's metabolic stability without requiring specialized mass spectrometry equipment [1].
Thaw plasma samples on ice or in a refrigerator at 4°C and vortex for 10-15 seconds to ensure homogeneity.
Pipette 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.
Add 50 µL of internal standard working solution (warfarin at 1 µg/mL in methanol).
Add 600 µL of acetonitrile for protein precipitation.
Vortex mix thoroughly for 60 seconds to ensure complete protein precipitation.
Centrifuge at 13,000 × g for 10 minutes at 4°C to precipitate proteins.
Transfer the clear supernatant to a clean HPLC vial with insert.
Inject 20 µL into the HPLC-FLD system for analysis.
Note: The dilution step with acetonitrile (200 µL plasma to 600 µL final volume) was intentionally included to reduce matrix effects and extend column lifetime. For increased sensitivity, this dilution can be omitted, or a preconcentration/evaporation step can be implemented [1].
Prepare incubation mixture containing capmatinib (0.5-5 µg/mL), human liver microsomes (0.5 mg protein/mL), and NADPH regenerating system in potassium phosphate buffer (50 mM, pH 7.4).
Terminate the reaction at appropriate time points (0-60 minutes) by adding 200 µL of ice-cold acetonitrile with internal standard.
Add 50 µL of internal standard working solution (naproxen at 10 µg/mL in methanol).
Vortex mix for 30 seconds and centrifuge at 13,000 × g for 10 minutes at 4°C.
Transfer supernatant to a clean HPLC vial.
Inject 50 µL into the HPLC-PDA system for analysis [1].
Both methods were validated according to standard bioanalytical method validation guidelines, assessing the following parameters:
Table 1: Chromatographic Parameters for HPLC-FLD Method (Plasma Analysis)
| Parameter | Capmatinib | Warfarin (IS) |
|---|---|---|
| Retention Time (min) | 1.45 | 2.73 |
| Tailing Factor | 1.26 | 1.20 |
| Theoretical Plates | 1644 | 1486 |
| Capacity Factor | 4.61 | 10.67 |
| Selectivity Factor | 2.27 | - |
| Resolution | 7.87 | - |
Table 2: Chromatographic Parameters for HPLC-PDA Method (Microsomal Analysis)
| Parameter | Capmatinib | Naproxen (IS) |
|---|---|---|
| Retention Time (min) | 3.68 | 8.88 |
| Tailing Factor | 1.36 | 1.03 |
| Theoretical Plates | 5996 | 11447 |
| Capacity Factor | 2.82 | 8.00 |
| Selectivity Factor | 2.84 | - |
| Resolution | 5.05 | - |
Table 3: Method Validation Summary for Capmatinib Quantification
| Validation Parameter | HPLC-FLD (Plasma) | HPLC-PDA (Microsomes) |
|---|---|---|
| Linear Range | 19.5-2500 ng/mL | 0.1-10 µg/mL |
| LLOQ | 19.5 ng/mL | 0.1 µg/mL |
| Precision (% RSD) | <15% | <15% |
| Accuracy (% Bias) | ±15% | ±15% |
| Recovery | >85% | >80% |
| Carry-over | <20% of LLOQ | <20% of LLOQ |
The development of these sample preparation and extraction methods focused on achieving simple procedures, rapid analysis, and sensitivity suitable for supporting preclinical and pharmacokinetic studies. Key optimization strategies included:
Stationary Phase Selection: The endcapped C18 stationary phase with 3 µm particles (Eurospher II) provided sharp peak shapes and excellent resolution, enabling the use of higher flow rates (2 mL/min) without sacrificing separation quality, thereby reducing analysis time [1].
Mobile Phase Optimization: For the HPLC-FLD method, the combination of ammonium acetate buffer (pH 5.5) with acetonitrile (30:70, v/v) achieved optimal separation with symmetric peak shapes. The slightly acidic pH enhanced the fluorescence intensity and chromatographic performance [1].
Detection Wavelength Selection: The fluorescence detection wavelengths (excitation 405 nm, emission 495 nm) were optimized based on capmatinib's absorption maximum at 390 nm and the fluorescent properties of its quinoline moiety. This provided enhanced selectivity and sensitivity compared to UV detection [1].
Internal Standard Selection: Warfarin was chosen as the internal standard for the HPLC-FLD method due to its well-characterized fluorescence properties and appropriate retention time. For the HPLC-PDA method, naproxen was selected as it eluted after capmatinib, reducing the risk of co-elution with early-eluting matrix components or metabolites [1].
The sample preparation protocols utilize protein precipitation with acetonitrile, which provides a balance between extraction efficiency, simplicity, and throughput. This approach is particularly suitable for high-sample-volume pharmacokinetic studies where more complex extraction techniques (such as solid-phase extraction) may be impractical due to time and cost constraints.
The sample preparation and extraction methods described in these application notes support various stages of drug development:
Preclinical Pharmacokinetics: The HPLC-FLD method was successfully applied to quantify capmatinib in rat plasma following a 10 mg/kg oral dose, demonstrating sufficient sensitivity to characterize the concentration-time profile [1].
Metabolic Stability Studies: The HPLC-PDA method enabled the determination of capmatinib's in vitro half-life and intrinsic clearance in human liver microsomes, providing valuable data for predicting in vivo metabolic behavior [1].
Drug-Drug Interaction Studies: Both methods can be adapted to investigate potential interactions between capmatinib and co-administered drugs that may inhibit or induce its metabolism, particularly via CYP3A4 and aldehyde oxidase pathways [1].
Therapeutic Drug Monitoring: With appropriate validation in human plasma, these methods could support routine monitoring of capmatinib levels in cancer patients to ensure therapeutic concentrations while minimizing toxicity.
Poor Recovery: If extraction recovery is suboptimal (<80%), ensure that acetonitrile is added rapidly with immediate vortex mixing to promote complete protein precipitation.
Matrix Effects: If matrix interference is observed, particularly in the HPLC-PDA method, consider adjusting the mobile phase pH or incorporating a solid-phase extraction clean-up step for challenging matrices.
Retention Time Shifts: Minor adjustments to the organic solvent percentage in the mobile phase (±2-3%) may be needed to maintain consistent retention times as columns age.
Reduced Fluorescence Sensitivity: Check the condition of the HPLC-FLD lamp and ensure mobile phase pH is consistent, as fluorescence intensity can be pH-dependent for capmatinib.
For laboratories with different equipment requirements, these methods can be adapted:
Column Equivalents: Similar C18 columns with endcapping and 3-5 µm particle sizes can be substituted with possible minor mobile phase adjustments.
Flow Rate Adjustments: Flow rates may be scaled to accommodate different column dimensions while maintaining linear velocity.
Alternative Internal Standards: Other fluorescent compounds with similar retention and extraction characteristics may be used as internal standards if warfarin or naproxen are unsuitable.
The sample preparation and extraction protocols detailed in these application notes provide robust, reproducible methods for capmatinib quantification in biological matrices. The HPLC-FLD method offers superior sensitivity for plasma analysis, while the HPLC-PDA method provides an accessible approach for microsomal incubation samples. Both methods employ straightforward protein precipitation techniques that balance efficiency with practicality for high-throughput applications. These protocols support various stages of drug development, from preclinical pharmacokinetics to metabolic stability assessment, providing valuable tools for researchers investigating this important targeted therapy for non-small cell lung cancer.
The table below summarizes the core characteristics and pharmacokinetic data for capmatinib and its major metabolite, M16 (CMN288).
| Parameter | Capmatinib (Parent Drug) | Metabolite M16 (CMN288) |
|---|---|---|
| Metabolite Structure | -- | Lactam formation (imidazo-triazinone) [1] |
| Primary Metabolizing Enzymes | Cytochrome P450 3A4 (CYP3A4) and Aldehyde Oxidase (AO) [1] [2] | Formed by Aldehyde Oxidase (AO) [1] |
| Enzyme Phenotyping (In Vitro) | Hepatic cytosolic AO and microsomal CYP3A4 involved [1] | Primarily catalyzed by cytosolic AO [1] |
| Pharmacological Activity | Active (MET tyrosine kinase inhibitor) [3] | Pharmacologically inactive [2] |
| Abundance in Plasma | 42.9% of total radioactivity (after single dose) [1] | Major circulating metabolite in plasma [1] [2] |
| Elimination Route | Primarily metabolism, followed by biliary/fecal excretion; renal (~22%) [1] | Excreted in feces and urine [1] |
Here are detailed methodologies for quantifying capmatinib and studying its metabolic stability, applicable in both research and regulated bioanalytical settings.
This protocol describes a highly sensitive method for quantifying capmatinib to assess its metabolic stability [4].
1. Instrumentation and Conditions
2. Sample Preparation
3. Method Validation The method should be validated per FDA bioanalytical guidelines [4]:
4. Metabolic Stability Assessment
This protocol is suitable for labs without access to MS/MS instrumentation [5].
1. Instrumentation
2. Sample Application
This method outlines how to generate and identify metabolites like M16 [1].
1. Incubation Systems
2. Metabolite Identification
The following diagram illustrates the primary metabolic pathway of capmatinib and the key experimental steps for metabolite identification.
The workflow below outlines the key laboratory procedures for the quantitative analysis and metabolic stability assessment of capmatinib.
I hope these detailed application notes and protocols provide a solid foundation for your research on capmatinib metabolism.
The following table summarizes the stability profile of capmatinib under various forced degradation conditions, as identified in regulatory-quality stability studies [1] [2].
| Stress Condition | Stability Outcome | Major Degradation Products (DPs) Formed |
|---|---|---|
| Acidic Hydrolysis | Degrades | DP1 [1] |
| Basic Hydrolysis | Degrades | DP1 [1] |
| Oxidative Stress | Stable (Solid State); Degrades (Solution) | Information missing |
| Photolytic Stress | Degrades | DP2, DP3 [1] |
| Thermal Stress (Solid) | Stable | None reported [1] [2] |
| Neutral Hydrolysis | Stable | None reported [1] |
Key Structural Insights:
Here is a detailed methodology for a stability-indicating RP-HPLC method, developed and validated as per ICH guidelines, suitable for quantifying capmatinib and separating it from its degradation products [2].
| Parameter | Specification |
|---|---|
| Objective | To separate and accurately quantify capmatinib in the presence of its degradation products. |
| Chromatographic System | Enable C18 Kromasil (250 mm × 4.6 mm; 5 µm) or equivalent [2]. |
| Mobile Phase | Methanol:Water (70:30 % v/v) [2]. |
| Flow Rate | 1.0 mL/min [2]. |
| Column Temperature | 40 °C [2]. |
| Detection Wavelength | 233 nm [2]. |
| Injection Volume | 20 µL [2]. |
| Run Time | ~4 minutes [2]. |
| Sample Concentration | 100 µg/mL [2]. |
| Diluent | Methanol [2]. |
| System Suitability | The method should achieve a symmetric peak (tailing factor ~1.22) and a high number of theoretical plates (>9000) [2]. |
Forced Degradation Sample Preparation:
Q1: What are the critical stability parameters to control during capmatinib storage? Based on forced degradation studies, capmatinib is highly susceptible to hydrolysis (acid/base) and photodegradation. It is crucial to protect the drug from moisture and light. The solid API is thermally stable, but solutions require careful control of pH and storage away from light [1] [2].
Q2: Which analytical techniques are used to characterize capmatinib degradation products? The primary technique for separation and quantification is RP-HPLC. For structural elucidation of unknown degradation products, researchers use:
Q3: Is a stability-indicating method available for capmatinib in biological matrices? While the methods detailed here are for the bulk drug substance (API), several studies have reported quantitative analysis of capmatinib and its metabolites in biological fluids like plasma [1]. These bioanalytical methods are distinct from the stability-indicating methods for the API.
This diagram outlines a logical workflow for conducting a forced degradation study.
Capmatinib carries a recognized risk of photosensitivity reactions. The table below summarizes the key characteristics based on clinical and pharmacovigilance data [1] [2] [3]:
| Characteristic | Description |
|---|---|
| Official Warning | Yes, included in the package insert [1] [2]. |
| Mechanism | Based on animal findings; precise photochemical degradation pathway in formulation is not fully detailed in public literature [3]. |
| Action Spectrum | Primarily Ultraviolet A (UVA) radiation [4] [5]. |
| Clinical Advice | Avoid unnecessary/excessive sunlight and artificial UV light (e.g., tanning beds); use protective clothing and broad-spectrum sunscreens [2]. |
Recent post-marketing surveillance has further highlighted this risk. A 2025 disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database identified "hypoacusis" and "deafness" as significant adverse reactions, underscoring the need for comprehensive safety monitoring beyond the known photosensitivity [6].
To preserve the stability and integrity of Capmatinib in a research setting, adhere to the following protocols:
To empirically evaluate the photostability of Capmatinib in your specific experimental context, consider the following methodological approach:
This workflow for assessing Capmatinib photostability can be visualized as follows:
Q1: What is the spectral stability of Capmatinib? Should we be concerned about UVB or visible light? Based on the mechanism of drug-induced photosensitivity, UVA is the primary concern for Capmatinib [4] [5]. Standard window glass filters out UVB but not UVA, meaning stability issues could occur even in indirect laboratory lighting. The risk from visible light is considered lower.
Q2: Are there any drug interaction risks related to photosensitivity that should be considered in animal studies? While the search results do not list specific photosensitizing drug interactions with Capmatinib, it is a critical consideration. In animal studies, avoid co-administering other known photosensitizers (e.g., certain antibiotics like tetracyclines, quinolones, or non-steroidal anti-inflammatory drugs) [5], as this could confound toxicity observations.
Q3: Beyond photosensitivity, what other stability-related toxicities should monitoring protocols include? Robust experimental protocols must also monitor for:
The photosensitivity of Capmatinib is a manageable risk with diligent handling, appropriate storage, and empirical testing. Integrating these mitigation strategies and monitoring protocols into your research workflow is essential for ensuring data integrity and safety.
| Analysis Type & Matrix | Mobile Phase Composition (v/v) | Column | Flow Rate (mL/min) | Detection | Runtime (min) | Key Application / Note |
|---|---|---|---|---|---|---|
| Stability Indicating (Bulk Drug) [1] | Methanol : Water = 70 : 30 (Isocratic) | Enable C18 Kromasil (250 x 4.6 mm; 5 µm) | 1.0 | UV @ 233 nm | 3.75 | Forced degradation studies; suitable for API. |
| Pharmacokinetics (Rat Plasma) [2] | ACN : 10mM Ammonium Acetate Buffer (pH 5.5) = 30 : 70 (Isocratic) | Eurospher II 100-3 C18H (50 x 4 mm; 3 µm) | 2.0 | Fluorescence (Ex 405 nm, Em 495 nm) | ~2.73 (IS) | High sensitivity for low plasma concentrations. |
| Metabolic Stability (Human Liver Microsomes) [2] | Methanol : 20mM Ammonium Formate Buffer (pH 3.5) = 53 : 47 (Isocratic) | Gemini-NX C18 | 1.1 | PDA | ~8.88 (IS) | Reliable for in vitro metabolic incubation samples. |
Here are the detailed methodologies for the key applications cited in the table.
This method is designed to separate Capmatinib from its degradation products, which is crucial for stability testing.
This method uses fluorescence detection for enhanced sensitivity and selectivity in a complex biological matrix.
Here are solutions to common problems you might encounter during method development and application.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Problem 2: Inadequate Separation from Metabolites or Degradation Products
Problem 3: Low Sensitivity for Trace-Level Analysis in Plasma
Problem 4: Method is Too Slow for High-Throughput Analysis
To help visualize the decision-making process for selecting and applying these methods, the following workflow diagram outlines the key steps:
The table below summarizes common issues, their potential causes, and recommended solutions for improving capmatinib peak shape in HPLC/UPLC analysis.
| Issue | Potential Cause | Recommended Solution |
|---|
| Peak Tailing / Broad Peaks | - Inactive column sites
Q: What is a suitable, stability-indicating HPLC method for capmatinib?
Q: Which columns have been successfully used for capmatinib analysis in biological matrices?
Q: What are the primary degradation pathways for capmatinib?
This method is designed for the analysis of capmatinib in its pure form (Active Pharmaceutical Ingredient) and is suitable for forced degradation studies [2].
This method offers high sensitivity and selectivity for bioanalysis [1].
The following workflow diagram visualizes the systematic approach to troubleshooting capmatinib peak shape issues:
The relationship between key chromatographic parameters and their impact on method performance is summarized below:
Capmatinib shows a specific stability profile under various stress conditions. The table below summarizes its behavior and the major degradation products (DPs) formed [1] [2].
| Stress Condition | Stability Outcome | Major Degradation Products Identified |
|---|---|---|
| Acidic Hydrolysis | Degrades | DP1 |
| Basic Hydrolysis | Degrades | DP1 |
| Oxidative Stress | Stable (Per one study [2]; another notes stability in oxidation [1]) | Not formed |
| Neutral Hydrolysis | Stable [1] | Not formed |
| Thermal Stress | Stable (in solid state [1] [2]) | Not formed |
| Photolytic Stress | Degrades | DP2, DP3 |
The relationship between stress conditions and the resulting degradation products can be visualized in the following pathway:
Forced degradation studies help understand the intrinsic stability of a drug. Here are methodologies based on published research.
A typical forced degradation study involves subjecting a solution of capmatinib to various stress conditions [2].
A validated stability-indicating method is crucial to separate capmatinib from its degradation products.
This method has been validated as per ICH guidelines and can resolve capmatinib from all its known degradation products [1] [2].
Q1: What is the most critical factor to control during sample storage? A1: Protect from light. Photolytic degradation produces multiple distinct degradation products (DP2 and DP3). It is recommended to use light-resistant containers (e.g., amber glass/plastic) for storing both the API and sample solutions [1].
Q2: Is capmatinib stable in solution, and what solvent is recommended? A2: Capmatinib is soluble in methanol, which is commonly used to prepare stock solutions [2]. The forced degradation studies were performed in solution, showing specific vulnerabilities. For long-term storage of solutions, conditions should be carefully controlled, and the stability of the specific preparation should be verified.
Q3: How should degradation products be characterized? A3: The primary technique for identifying and characterizing unknown degradation products is Liquid Chromatography coupled with Quadrupole-Time of Flight Mass Spectrometry (LC-Q-TOF-MS). This provides high-resolution mass data for determining the accurate mass and elemental composition of the DPs. For definitive structural confirmation, one major degradant (DP2) was isolated and characterized using 1H NMR spectroscopy [1].
Q4: Are the degradation products of capmatinib safe to handle? A4: The toxicological profiles of these specific degradation products have not been fully established. It is a standard laboratory safety practice to handle all chemicals and their degradants with appropriate care, using personal protective equipment (PPE) and working in a well-ventilated fume hood when preparing and handling stress samples.
| Analysis Type | Column Used | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Primary Application / Matrix |
|---|---|---|---|---|---|
| HPLC-FLD [1] [2] | Eurospher II 100-3 C18H (50 × 4 mm, 3 µm) | 10 mM Ammonium Acetate Buffer (pH 5.5) : Acetonitrile (70:30, v/v) | 2.0 | Fluorescence (Ex: 405 nm, Em: 495 nm) | In vivo / Rat Plasma |
| HPLC-PDA [1] [2] | Gemini-NX C18 | Methanol : 20 mM Ammonium Formate Buffer (pH 3.5) (53:47, v/v) | 1.1 | Photodiode Array | In vitro / Human Liver Microsomes |
| RP-HPLC-UV [3] | Enable / Phenomenex ChromClone C18 (250 × 4.6 mm, 5 µm) | Methanol : Water (70:30, v/v) | 1.0 | UV at 233 nm | Stability-indicating / Bulk API |
| RP-HPLC-UV [4] | Hypersil C18 (250 × 4.6 mm, 5 µm) | Orthophosphoric Acid Buffer : Methanol : Acetonitrile (Optimized ratio) | 1.0 | UV at 252 nm | Human Plasma |
| UPLC-MS/MS [5] | C18 Column (Acquity UPLC) | Isocratic (specific composition not detailed) | 0.15 | Mass Spectrometry | Human Liver Microsomes |
| LC-MS/MS [6] [7] | Acquity BEH C18 | Gradient: 0.1% Formic Acid in Water vs. Acetonitrile-Methanol (50:50, v/v) | 0.5 | Mass Spectrometry | Multi-analyte TDM / Human Plasma |
The experimental workflow for developing and applying these methods, particularly for biological samples, can be summarized as follows:
Here are the detailed methodologies for two key approaches cited in the literature.
This method is highly selective and sensitive for in vivo pharmacokinetic studies [1].
This method is a robust and widely accessible option for in vitro metabolic stability studies [1].
Q1: When should I use isocratic elution versus gradient elution for capmatinib analysis?
Q2: My capmatinib peak is tailing or has low theoretical plates. What should I check?
Q3: What is the best detection method for my capmatinib assay? The choice depends on your sensitivity requirements and available equipment:
The table below summarizes the forced degradation conditions under which Capmatinib degrades, and the resulting products.
| Stress Condition | Details | Stability Outcome | Major Degradation Products Formed |
|---|---|---|---|
| Acidic Hydrolysis | 5N HCl, 30 minutes, room temperature [1] | Degrades [2] [1] | DP1 [2] |
| Basic Hydrolysis | 5N NaOH, 1 hour, room temperature [1] | Degrades [2] [1] | DP1 [2] |
| Oxidative Stress | 3% H₂O₂, 24 hours, room temperature [1] | Stable [2] / Degrades [1] | – |
| Photolytic Stress | Exposure to sunlight for 7 days [1] | Degrades [2] [1] | DP2, DP3 [2] |
| Thermal Stress (Solid) | 105°C, 72 hours [1] | Stable [2] [1] | – |
| Neutral Hydrolysis | Not specified in available literature | Stable [2] | – |
> Note: The contradictory finding on oxidative stability between studies [2] [1] means you should empirically verify this condition. DP1, DP2, and DP3 are the major degradation products characterized by UHPLC-Q-TOF and 1H NMR [2].
For separating and quantifying Capmatinib and its degradation products, the following RP-HPLC method has been developed and validated per ICH Q2(R1) guidelines [2] [1].
| Parameter | Specification |
|---|---|
| Column | Enable C18 Kromasil / Phenomenex ChromClone C18 (250 mm × 4.6 mm, 5 µm) [1] |
| Mobile Phase | Methanol:Water (70:30, v/v), Isocratic [1] |
| Flow Rate | 1.0 mL/min [1] |
| Detection Wavelength | 233 nm [1] |
| Column Temperature | 40°C [1] |
| Injection Volume | 20 µL [1] |
| Retention Time | ~3.75 - 3.88 minutes [1] |
| Sample Concentration | 100 µg/mL [1] |
| Diluent | Methanol [1] |
The diagram below illustrates the known degradation pathways of Capmatinib under different stress conditions.
The characterization of these products is crucial for understanding degradation mechanisms [2]:
Q1: What is the most labile condition for Capmatinib degradation? Capmatinib is most labile under photolytic stress, which leads to at least two distinct degradation products (DP2 and DP3). It is also susceptible to both acidic and basic hydrolysis, leading to DP1 [2].
Q2: Does Capmatinib require special handling during storage and sample preparation? Yes. The proven sensitivity to light means samples and the API should be protected from light by using amber glassware or working under low-actinic light. The drug should be stored according to manufacturer specifications, and tablets should be kept with the desiccant in the bottle [3].
Q3: My analytical method cannot separate Capmatinib from its degradation products. What should I do? Implement the stability-indicating RP-HPLC method detailed above. This method has been specifically developed and validated to resolve Capmatinib from all its known degradation products and is suitable for quantitative analysis in forced degradation studies [2] [1].
Q4: Are there any known drug-drug interactions that could affect capmatinib stability or efficacy in combination studies? While not a stability concern in the vial, capmatinib's pharmacokinetics can be affected by co-administration with strong inhibitors or inducers of cytochrome P450 3A4 (CYP3A4). It is recommended to avoid such combinations in clinical settings [4] [5].
This table summarizes potential issues and evidence-based solutions to improve the extraction recovery of capmatinib from biological matrices.
| Problem | Possible Cause | Recommended Solution | Key Parameters & Expected Outcome |
|---|---|---|---|
| Low Recovery | Inefficient protein precipitation [1] | Switch to a supported liquid extraction (SLE) or mixed-mode solid-phase extraction (SPE) for cleaner samples and higher recovery. | - Recovery: A well-optimized method should achieve reproducible recovery. Specific recovery percentages for capmatinib were not provided in the search results, but the goal is consistency [2]. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting endogenous compounds [3] [1] | - Improve chromatographic separation.
Here is a detailed methodology for quantifying capmatinib in human liver microsomes (HLM), as established in the search results. This protocol can be adapted for other matrices like plasma [1].
This is a common and rapid technique, though recovery may be lower than SLE/SPE.
The following diagram illustrates the complete workflow for the extraction and analysis of capmatinib, integrating the troubleshooting points and protocol.
Q1: What is the typical linearity range and sensitivity I should target for capmatinib bioanalysis? A well-validated UPLC-MS/MS method can achieve a wide linearity range. One study established a range of 1–3000 ng/mL with a lower limit of quantification (LLOQ) of 0.94 ng/mL, which is sufficiently sensitive for pharmacokinetic studies [1].
Q2: How does the choice of internal standard impact method accuracy? Using a stable isotope-labeled internal standard (SIL-IS) for capmatinib is ideal because it co-elutes with the analyte and corrects for variability during ionization and sample preparation. If a SIL-IS is not available, a structurally similar compound like Pemigatinib has been successfully used as an IS in published methods [1].
Q3: My method has high background noise. How can I improve it? High background noise is often due to matrix effects. To mitigate this:
| Property | Capmatinib | Tepotinib | Savolitinib | Gumarontinib |
|---|---|---|---|---|
| Absorption (tmax) | 1.09 - 1.87 hours (Fastest) [1] | ~8.0 hours [1] | 2.0 - 4.0 hours [1] | ~4.0 hours [1] |
| Systemic Exposure | Highest [1] | Relatively low [1] | Information Missing | Information Missing |
| IC50 (Potency) | 0.6 nmol/L (Ba/F3 METex14 cell line) [1] | Information Missing | Information Missing | Information Missing |
| Dose Proportionality | Proportional (100-600 mg BID) [1] | Lower at higher doses (400-1400 mg QD) [1] | Proportional (100-1000 mg QD) [1] | Information Missing |
| Key Efficacy (ORR) | • 68% in treatment-naive METex14 [1]
• 47% in MET GCN ≥6 [2]
• 50% in MET GCN ≥10 or METex14 [3] | Demonstrates extraordinary efficacy in METex14 [1] | Information Missing | Information Missing |
| Impact of Food | Minimal impact on exposure [1] | Information Missing | Information Missing | Information Missing |
| Hepatic Impairment | No dosage adjustment required [1] | Information Missing | Information Missing | Information Missing |
MET inhibitors are categorized based on their binding mode to the MET kinase domain. Capmatinib is classified as a Type Ia inhibitor, characterized by its interaction with the solvent-front residue (G1163) in the active conformation of the kinase [4]. This structural distinction can influence the resistance profile and efficacy.
The following diagram illustrates the binding modes of different MET inhibitor types, highlighting capmatinib's specific classification.
Diagram: Classification of MET Inhibitors by Binding Mode. Capmatinib and tepotinib are classified as Type Ia inhibitors that bind the active kinase conformation and interact with the solvent-front region, while Type II inhibitors like cabozantinib bind a distinct inactive conformation [4].
The efficacy data for capmatinib primarily comes from well-defined clinical trials and biomarker analyses.
MET-dysregulated NSCLC. Key eligibility included METex14 mutations or MET amplification assessed via next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH). Patients received capmatinib at 400 mg twice daily. The primary endpoint was Overall Response Rate (ORR) by RECIST v1.1, assessed by a blinded independent review committee [1] [2].MET aberrations [2]:MET Gene Copy Number (GCN): GCN ≥6 was a key threshold for response.METex14 mutation: Identified as a potent driver sensitive to capmatinib.METex14 NSCLC and brain metastases [1].METex14 mutations, capmatinib shows high response rates (47-50%) in patients with high-level MET amplification (GCN ≥6 or ≥10) [2] [3].
The table below summarizes key efficacy data from clinical studies, demonstrating that higher MET GCN is generally associated with a better response to capmatinib.
| MET Status / Patient Group | Study Type | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Source Study / Context |
|---|---|---|---|---|
| MET GCN ≥6 | Phase II Clinical Trial | 47% [1] | 9.3 months [1] | GEOMETRY mono-1 (NCT02414139) |
| MET GCN ≥10 | Clinical Trial Subgroup | 50% [2] | Information not available | National Cancer Center, Korea |
| All MET Amplification (de novo & acquired) | Real-World Study | Information not available | 8.1 months (median rwPFS) [3] | Multi-center retrospective analysis |
| All Comers (Various MET dysregulations) | Phase I Clinical Trial | 20% [1] | Information not available | Initial dose-expansion trial |
This table provides a comparative overview of the safety profile of capmatinib, including data on its use in combination therapies to overcome resistance.
| Aspect | Key Findings | Context |
|---|---|---|
| Common Adverse Events | Nausea (42%), peripheral edema (33%), vomiting (31%). Most events were mild to moderate [1]. | Initial phase I dose-expansion trial |
| Safety in Combination Therapy | Capmatinib + EGFR-TKI showed a lower rate of severe (≥Grade 3) treatment-related adverse events (30.0%) compared to savolitinib (46.7%) or tepotinib (41.2%) combinations [4]. | Systematic Review & Meta-Analysis |
| Hepatotoxicity Profile | Capmatinib-based combination therapy demonstrated numerically lower incidence of increased AST/ALT levels versus savolitinib and tepotinib combinations [4]. | Systematic Review & Meta-Analysis |
| Pharmacokinetic Advantage | Capmatinib is absorbed more quickly and has higher systemic exposure than other Type Ib MET inhibitors (tepotinib, savolitinib). Its exposure is minimally impacted by food, facilitating dosing [5]. | Narrative Review of Pharmacokinetics |
To support the data presented above, here are the methodologies from the pivotal clinical trials.
GEOMETRY Mono-1 Phase II Trial (NCT02414139):
Multi-center Real-World Study (2025):
The diagrams below illustrate the mechanistic role of MET and a general workflow for the clinical studies cited.
The tables below summarize key efficacy and safety data for capmatinib from both clinical trials and real-world observations, providing a direct comparison of its performance across different patient settings.
Table 1: Efficacy of Capmatinib in METex14-Mutated NSCLC
| Patient Population | Data Source | Sample Size (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
|---|---|---|---|---|---|
| Treatment-naïve | Clinical Trial [1] [2] | N/A | 68% | 12.4 months | Not Reached in Trial |
| Treatment-naïve | Real-World [2] | 81 (total cohort) | 68% | 10.6 months | 18.2 months (Whole cohort) |
| Pretreated | Clinical Trial [1] [2] | N/A | 44% - 41% | 5.4 - 9.7 months | N/A |
| Pretreated | Real-World [2] | 81 (total cohort) | 50% | 9.1 months | 18.2 months (Whole cohort) |
Table 2: Safety and Tolerability of Capmatinib
| Safety Aspect | Common Adverse Events (All Grades) | Common Grade ≥ 3 Adverse Events | Key Demographic or Dosage Findings |
|---|---|---|---|
| Clinical Trial Data | Peripheral edema, nausea, vomiting [1] | N/A | N/A |
| Real-World Data | Peripheral edema, elevated creatinine, nausea [2] | Peripheral edema (13%), elevated creatinine (4%), elevated liver enzymes (3%) [2] | Higher hepatotoxicity risk in females (especially with ICIs); renal impairment more common with doses >400mg and in Asians [1] |
Understanding the methodologies behind this data is crucial for interpretation. Here are the protocols from the key studies cited:
Capmatinib is a potent and highly selective inhibitor of the MET tyrosine kinase. The following diagram illustrates its mechanism and a key resistance pathway under investigation.
Diagram: MET Signaling Pathway and Targeted Inhibition. This diagram shows that binding of Hepatocyte Growth Factor (HGF) to the MET receptor (encoded by a gene where METex14 is a key oncogenic mutation) activates downstream signaling cascades driving cancer progression [3]. Capmatinib directly inhibits MET. Research shows that hyperactivation of the MAPK pathway (a key downstream signaling arm) can cause resistance to MET inhibitors like capmatinib, which is being addressed in clinical trials by combining capmatinib with the MEK inhibitor trametinib [3].
The table below summarizes the key efficacy metrics, including duration of response (DOR), for approved MET TKIs based on their pivotal Phase 2 trials [1].
| MET TKI | Trial Name | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|
| Capmatinib | GEOMETRY mono-1 | Treatment-naïve | 68% | 12.6 months [2] | Not Fully Specified in Sources |
| Pre-treated | 41% | 9.7 months [2] | Not Fully Specified in Sources | ||
| Tepotinib | VISION | Treatment-naïve & Pre-treated (Combined) | 56%* (All Comers) | 11.1 months* (All Comers) [1] | 11.0 months* (All Comers) [1] |
| Savolitinib | NCT02897479 | Treatment-naïve & Pre-treated (Combined) | 49.2% (Overall) | 6.8 months (Overall) [1] | 6.9 months (Overall) [1] |
| Gumarontinib | GLORY | Treatment-naïve & Pre-treated (Combined) | 66% (Overall) | 8.3 months (Overall) [1] | 7.6 months (Overall) [1] |
| Vebreltinib | KUNPENG | Treatment-naïve & Pre-treated (Combined) | 75% (Overall) | 12.4 months (Overall) [1] | 14.3 months (Overall) [1] |
| Crizotinib | PROFILE 1001 | Pre-treated | 32% | 9.1 months [1] | 7.3 months [1] |
Note: The data for Tepotinib is reported for the combined population of treatment-naïve and previously treated patients in the VISION trial. ORR for the Asian subgroup in VISION was 58.9% with a DOR of 14.3 months [1].
The data in the comparison table is derived from single-arm, multi-center Phase 2 clinical trials, which share core methodological principles.
The following diagram illustrates the MET signaling pathway and the mechanism of action for MET TKIs like capmatinib.
This diagram outlines the general workflow of the Phase 2 clinical trials that generated the efficacy data.
Capmatinib is a highly selective MET tyrosine kinase inhibitor approved in 2020 for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. As precision oncology advances, understanding the safety profiles of targeted therapies like capmatinib becomes crucial for optimizing clinical outcomes and managing treatment-related risks. This comprehensive analysis examines capmatinib's safety data derived from clinical trials and real-world evidence, providing comparative perspectives with other MET inhibitors and combination therapies.
The MET pathway represents a critical therapeutic target in NSCLC, with approximately 3-4% of NSCLC patients harboring MET exon 14 skipping mutations that confer sensitivity to MET inhibition [1]. Capmatinib has demonstrated significant antitumor activity in this population, with overall response rates reaching 68% in treatment-naïve patients based on the GEOMETRY mono-1 trial [2]. However, as with all targeted therapies, understanding the safety profile is essential for appropriate clinical application. This review synthesizes current safety evidence from multiple sources, including the FDA Adverse Event Reporting System (FAERS) database, clinical trials of capmatinib monotherapy and combination regimens, and comparative data with other targeted agents, to provide a comprehensive safety reference for researchers and clinicians involved in drug development and cancer care.
Analysis of the FDA Adverse Event Reporting System (FAERS) database provides critical insights into capmatinib's safety profile in real-world clinical practice. A 2025 analysis of 4,335 adverse event reports where capmatinib was the primary suspect drug identified 79 significant adverse event signals spanning 18 System Organ Classes (SOCs) [1]. This extensive safety monitoring revealed that 13 of these adverse events were not previously mentioned in the official drug specifications, highlighting the value of post-marketing surveillance in characterizing drug safety profiles.
The most recent and comprehensive analysis of FAERS data from 2024 examined 1,518 individual reports documenting 4,278 adverse events associated with capmatinib [2]. This study employed four distinct disproportionality analysis methods to quantify safety signals, enhancing the reliability of findings. Demographic analysis revealed a roughly equal gender distribution (54.1% female, 45.9% male) among reported cases with available sex data, with the majority of patients (76.4%) being over 65 years of age. Most patients (57.7%) received the standard 400 mg twice-daily dosage, though concerningly, over 10% of reports indicated incorrect administration regimens that may have influenced safety outcomes [2].
The safety profile of capmatinib encompasses a range of adverse events with varying clinical significance. The most frequently reported events include:
A separate 2024 FAERS analysis identified 269 Preferred Terms across 26 System Organ Classes, confirming previously recognized adverse events while uncovering new significant signals including renal and urinary disorders, vocal cord paralysis, and ear and labyrinth disorders [3]. These findings expand our understanding of capmatinib's potential organ system effects beyond those initially characterized in clinical trials.
Table 1: Most Frequent Adverse Events Associated with Capmatinib Based on FAERS Data Analysis
| Adverse Event | Case Numbers | Signal Strength (ROR 95% CI lower limit) | System Organ Class |
|---|---|---|---|
| Death | 289 | Highest | General disorders |
| Peripheral edema | 226 | High | General disorders |
| Fatigue | 191 | High | General disorders |
| Nausea | 176 | Moderate | Gastrointestinal disorders |
| Peripheral swelling | 163 | High | Cardiac disorders |
| Malignant neoplasm progression | 97 | Moderate | Neoplasms |
| Decreased renal creatinine clearance | 86 | High | Investigations |
| Edema | 86 | High | General disorders |
| Non-small cell lung cancer | 51 | Moderate | Respiratory disorders |
| Dysphagia | 49 | Moderate | Gastrointestinal disorders |
Beyond the expected adverse events, pharmacovigilance studies have identified several previously unrecognized potential adverse reactions to capmatinib. These include dysphagia, dehydration, deafness, vocal cord paralysis, muscle disorders, and esophageal stenosis [2]. Additionally, signals for pulmonary thrombosis, scrotal edema, taste disorders, and decreased blood iron have been detected despite not being included in initial drug labeling [1]. These findings highlight the importance of ongoing safety monitoring even after drug approval.
The 2024 FAERS analysis particularly emphasized that renal and urinary disorders and ear and labyrinth disorders demonstrated both higher frequency and signal intensity than previously recognized, suggesting these areas warrant specific attention in both clinical monitoring and mechanistic research [3]. The renal effects primarily presented as pseudo-acute kidney injury, while the auditory manifestations included various forms of hearing impairment [3].
The combination of MET inhibitors with EGFR tyrosine kinase inhibitors represents an important therapeutic strategy for addressing acquired resistance in EGFR-mutated NSCLC. Understanding the comparative safety profiles of these combinations is essential for optimal treatment selection.
Table 2: Safety Comparison of MET Inhibitors in Combination with EGFR-TKIs
| Combination Therapy | Grade 3/4 Adverse Events | Treatment Discontinuation Rate | Most Frequent Adverse Events | Study Reference |
|---|---|---|---|---|
| Capmatinib + Gefitinib | 29% | 17% | Peripheral edema, nausea, increased liver enzymes | [4] |
| Tepotinib + Gefitinib | Not specified | Not specified | Similar to capmatinib combinations | [4] |
| Capmatinib + Nazartinib | 73.6% (all grades) | 25% (due to AEs) | Peripheral edema (48.6%), nausea (22.2%), vomiting (19.4%) | [5] |
| Osimertinib + Savolitinib | Comparable to capmatinib combinations | Similar rates | Similar class effects | [4] |
The capmatinib and gefitinib combination demonstrated a manageable safety profile despite a considerable rate of grade 3/4 adverse events (29%) [4]. Importantly, no notable drug-drug interactions were observed between these agents, simplifying their combined use [4]. When compared with other selective MET inhibitors in clinical development including tepotinib, volitinib, and glesatinib, the safety profile of capmatinib combinations appears relatively favorable [4].
In the context of third-generation EGFR TKIs, the combination of capmatinib plus nazartinib showed a different safety profile. At the recommended phase 2 dose (capmatinib 400 mg bid + nazartinib 100 mg qd), peripheral edema (48.6%) and nausea (22.2%) were the most frequently reported adverse events [5]. Although the rate of all-grade adverse events was high (73.6%), this combination demonstrated antitumor activity in patients with EGFR-mutated stage IIIB/IV NSCLC previously exposed to first-/second-generation EGFR-TKIs who later developed EGFR-TKI resistance [5].
Across MET inhibitors, certain class-effect adverse events have been observed. These include peripheral edema, nausea, vomiting, and liver function test abnormalities. However, the frequency and severity of these events vary between specific agents. For capmatinib specifically, hepatotoxicity demands particular attention, with signals for increased alanine aminotransferase (15 reports), increased aspartate aminotransferase (13 reports), and hepatotoxicity (15 reports) identified in FAERS analysis [1].
When comparing capmatinib with EGFR inhibitors like erlotinib, distinct safety profiles emerge. Erlotinib, an EGFR TKI, primarily causes rash and diarrhea that are "typically mild or moderate in severity, and rarely lead to treatment withdrawal" [6]. In contrast, capmatinib's profile includes more significant fluid retention phenomena, hepatic effects, and renal impacts. This difference reflects the distinct biological pathways targeted by these agents.
The cardiac safety profile of capmatinib also differs from other targeted agents. While anti-HER2 therapies like trastuzumab have been associated with cardiac dysfunction, and some TKIs like sunitinib carry risks of LVEF reduction and blood pressure alterations, capmatinib's cardiac effects appear to center more on peripheral swelling and edema rather than direct myocardial toxicity [7]. This distinction may be clinically significant when selecting therapies for patients with pre-existing cardiac conditions.
The safety data presented in this analysis primarily derives from spontaneous reporting systems and clinical trial results. The FAERS database, maintained by the U.S. Food and Drug Administration, represents one of the world's largest pharmacovigilance databases, comprising voluntary reports of adverse events submitted by healthcare professionals, consumers, and manufacturers [2]. This real-world evidence complements data from controlled clinical trials by capturing a broader range of patient experiences and rare events.
For the capmatinib safety analyses, researchers employed multiple disproportionality analysis methods to quantify adverse event signals:
The application of multiple methodologies strengthens the identification of true safety signals by reducing the likelihood of false positives from any single method.
Analysis of the temporal pattern of capmatinib adverse events reveals that 48.6% of events occurred within the first month of administration, with an additional 19.5% occurring in the second month [2]. This timing information is clinically valuable for monitoring schedules and patient education.
Demographic variations in adverse event risk have also been identified:
These demographic considerations can inform personalized monitoring approaches and risk mitigation strategies.
Figure 1: Pharmacovigilance Workflow for Capmatinib Safety Signal Detection - This diagram illustrates the systematic process from data collection to clinical application used in capmatinib safety monitoring
Based on the comprehensive safety analysis, several key monitoring recommendations emerge for clinicians using capmatinib:
Dose modification strategies play a crucial role in managing capmatinib adverse events. The standard 400 mg twice-daily dosage was appropriately administered in the majority of cases (87.4% took twice daily including BID and Q12H) [2]. However, the identification of over 10% of patients receiving incorrect administration highlights the need for improved patient education and medication management.
Analysis of concomitant medications in capmatinib adverse event reports identified 454 distinct co-administered drugs [2]. The most frequently reported concomitant drugs included:
Notably, capmatinib was frequently combined with immune checkpoint inhibitors including pembrolizumab (1.2%), atezolizumab (0.1%), and durvalumab (0.1%) [2]. These combinations may alter the safety profile, particularly with respect to hepatic effects, necessitating careful monitoring when used concurrently.
The comprehensive safety profile of capmatinib reveals a distinct pattern of adverse events characterized by fluid retention phenomena, gastrointestinal effects, hepatotoxicity, and renal impacts. The integration of clinical trial data and real-world evidence provides a more complete understanding of these safety considerations than either source alone would permit. While capmatinib shares the class effects of MET inhibitors, its specific safety profile differs in frequency and severity from other agents in this category.
Several important research gaps merit further investigation. First, the underlying mechanisms for capmatinib-specific adverse events such as scrotal edema, vocal cord paralysis, and deafness require elucidation to better predict and manage these effects. Second, the demographic variations in adverse event risk need validation in prospective studies to guide personalized therapy approaches. Finally, the long-term safety profile of capmatinib, particularly with extended use, remains incompletely characterized.
The table below compares the key characteristics of selective MET inhibitors, with a focus on attributes relevant to treating brain metastases.
| Inhibitor | Key PK Traits for Brain Metastases | Reported Intracranial Efficacy (Trial) | Recommended Phase II Dose (RP2D) |
|---|---|---|---|
| Capmatinib | Rapid absorption (T~max~ 1-2 hrs), high systemic exposure, lipophilicity and permeability; CSF concentration ~33.5-89.8% of free plasma in animals [1] | Intracranial ORR: 58% (in patients with baseline brain metastases); iCBR: 68% [1] [2] | 400 mg twice daily [1] |
| Tepotinib | Slower absorption (T~max~ ~8 hrs) [1] | Intracranial ORR: 66.7% [2] | 500 mg once daily [1] |
| Savolitinib | Moderate absorption (T~max~ 2-4 hrs) [1] | Data not available in search results. | Data not available in search results. |
| Gumarontinib | Moderate absorption (T~max~ ~4 hrs) [1] | Data not available in search results. | Data not available in search results. |
Beyond the pharmacokinetic profile, real-world evidence further supports capmatinib's role. A retrospective analysis showed that first-line MET TKIs (including capmatinib and tepotinib) improved outcomes in patients with baseline brain or bone metastases compared to immunotherapy-based regimens [2].
The table below summarizes key efficacy outcomes from clinical trials and real-world studies for MET inhibitors in patients with METex14-mutant NSCLC.
| Endpoint | Capmatinib (GEOMETRY mono-1) | Tepotinib (VISION) |
|---|---|---|
| Overall ORR (Treatment-Naïve) | 68% [1] [2] [3] | 57.3% [2] |
| Median PFS (Treatment-Naïve) | 12.5 months [1] [3] | 12.6 months [2] |
| Intracranial ORR | 58% [1] | 66.7% [2] |
| Real-World OS with 1L MET TKI | 25.49 months (vs. 14.59 months with SOC) [3] | Data not available in search results. |
An indirect real-world comparison (RECAP study) also highlighted capmatinib's significant benefit in preventing the development of new brain metastases and a statistically significant improvement in time to CNS progression compared to standard of care [3].
For researchers, the key methodologies used to generate the data above are outlined below.
METex14-mutant NSCLC. Cohorts were stratified by prior therapy lines and MET amplification status [1].The following diagram illustrates the role of MET signaling in cancer and the mechanism of action for MET inhibitors like capmatinib.
Capmatinib is an oral, ATP-competitive, highly selective type Ib MET inhibitor that potently binds to and inhibits the MET receptor, including the mutant variant produced by the METex14 skipping mutation [1]. By blocking MET phosphorylation, it inhibits downstream signaling cascades.
The tables below summarize key validation parameters from two independent stability-indicating RP-HPLC methods developed for Capmatinib. These methods are used to accurately identify and quantify the drug, especially in the presence of its degradation products.
Table 1: Comparison of Two RP-HPLC Methods for Capmatinib Analysis
| Validation Parameter | Method 1 [1] | Method 2 [2] |
|---|---|---|
| Chromatographic Column | Enable C18 Kromasil (250 × 4.6 mm; 5µm) | Spherisorb ODS C18 (250 × 4.6 mm; 5µm) |
| Mobile Phase | Methanol: Water (70:30 % v/v) | Methanol: Acetonitrile: Water (60:20:20 % v/v) |
| Detection Wavelength | 233 nm | 251 nm |
| Retention Time | ~3.75 minutes | Within a 10-minute total run time |
| Linearity Range | Information missing from search results | 5 - 35 µg/mL |
| Correlation Coefficient (r) | Information missing from search results | 0.9991 |
| LOD | 1.321 µg/mL | 0.033 µg/mL |
| LOQ | 4.002 µg/mL | 0.10 µg/mL |
| Accuracy (Recovery) | 98% - 102% | Information missing from search results |
Specificity: Both methods were confirmed to be specific through forced degradation studies. The methods successfully separated Capmatinib from its degradation products under various stress conditions, indicating their ability to measure the drug accurately even when it is breaking down [1] [2].
Table 2: Forced Degradation Results for Capmatinib (Method 1) [1]
| Stress Condition | Procedure | Degradation Observed? |
|---|---|---|
| Acid Hydrolysis | 5N HCl, room temperature for 30 min | Yes |
| Base Hydrolysis | 5N NaOH, room temperature for 1 hour | Yes |
| Oxidative Degradation | 3% H₂O₂, room temperature for 24 hours | Yes |
| Thermal Degradation | 105°C for 72 hours | Yes |
| Photolytic Degradation | Sunlight for 7 days | Yes |
While analytical method comparisons for other MET inhibitors are not available in the search results, a recent narrative review provides a clinical comparison of the pharmacokinetic (PK) profiles of type Ib MET inhibitors. This data is crucial for understanding the drugs' behavior in the body.
Table 3: Pharmacokinetic Comparison of Type Ib MET Inhibitors [3]
| Pharmacokinetic Parameter | Capmatinib | Tepotinib | Savolitinib | Gumarontinib |
|---|---|---|---|---|
| Time to Max Concentration (t~max~) | 1.09 - 1.87 hours | 8.0 hours | 2.0 - 4.0 hours | 4.0 hours |
| Systemic Exposure | Highest | Relatively low | Information missing | Information missing |
| Dose Proportionality | Dose proportional (100-600 mg BID) | Lower increase at higher doses | Dose proportional (100-1000 mg QD) | Information missing |
| Impact of Food | Minimal impact | Information missing | Information missing | Information missing |
The following diagram illustrates the role of the MET receptor and the mechanism of its inhibitors in Non-Small Cell Lung Cancer (NSCLC), providing context for the therapeutic application of these drugs.
The core experimental protocol for developing and validating the stability-indicating RP-HPLC method for Capmatinib, as detailed in one of the studies, involves the following key steps [1]: